AT-9010 tetrasodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13FN5Na4O13P3 |
|---|---|
Molecular Weight |
627.13 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17FN5O13P3.4Na/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;;;;/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);;;;/q;4*+1/p-4/t4-,6-,9-,11-;;;;/m1..../s1 |
InChI Key |
YSFIWHKJCYGPPP-ZJECJYFYSA-J |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 NiRAN and RdRp Polymerase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. Among the promising candidates that emerged is AT-9010, the active triphosphate form of the orally bioavailable prodrug AT-527. This document provides a comprehensive technical overview of AT-9010 tetrasodium, focusing on its unique dual mechanism of action that targets both the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12). This dual inhibition presents a high barrier to the development of viral resistance. We will delve into the quantitative data supporting its antiviral activity, detailed experimental protocols for its characterization, and the structural basis for its inhibitory functions.
Introduction: The Dual Threat of AT-9010
AT-527 is a guanosine nucleotide analog prodrug that, upon oral administration, is metabolized into its active form, AT-9010. This active metabolite uniquely inhibits SARS-CoV-2 replication by targeting two essential enzymatic activities of the viral replication and transcription complex (RTC). Firstly, AT-9010 acts as a chain terminator for the RNA-dependent RNA polymerase (RdRp), a well-established target for antiviral drugs. Secondly, and distinctly, it inhibits the nucleotidyltransferase activity of the NiRAN domain, an essential component for viral RNA capping and genomic integrity. This dual mechanism of action is a significant advantage, potentially reducing the likelihood of viral escape through resistance mutations.
Quantitative Antiviral Activity
The in vitro efficacy of AT-511, the free base of AT-527, has been evaluated against a range of coronaviruses. The data consistently demonstrates potent antiviral activity at sub-micromolar concentrations.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| SARS-CoV-2 | Normal Human Airway Epithelial (HAE) | Virus Yield Reduction | - | 0.47 | >100 | >213 |
| HCoV-229E | BHK-21 | Cytopathic Effect | 1.8 ± 0.3 | - | >86 | >48 |
| HCoV-229E | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |
| HCoV-OC43 | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |
| SARS-CoV | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |
| MERS-CoV | Huh-7 | Virus Yield Reduction | - | 37 | >86 | >2.3 |
Table 1: In Vitro Antiviral Activity of AT-511 (Free Base of AT-527) Against Various Coronaviruses. Data compiled from multiple sources.
Clinical Trial Data: MOONSONG and MORNINGSKY Studies
The clinical development of AT-527 has been investigated in the Phase 2 MOONSONG and Phase 3 MORNINGSKY trials in patients with mild to moderate COVID-19.
While the Phase 2 MOONSONG trial did not meet its primary endpoint of viral load reduction in the overall patient population, a prespecified subgroup analysis of high-risk patients with underlying health conditions showed a trend towards viral load reduction. In hospitalized patients, an interim analysis of a Phase 2 study showed that at Day 2, patients receiving AT-527 had a 0.7 log10 (80%) greater mean reduction in viral load from baseline compared to placebo.
| Trial | Patient Population | Dosage | Primary Endpoint | Outcome |
| MOONSONG (Phase 2) | Outpatients with mild to moderate COVID-19 | 550 mg BID & 1100 mg BID | Reduction in SARS-CoV-2 viral load from baseline | Not met in the overall population. |
| MOONSONG (Phase 2) | High-risk outpatients with underlying conditions | 550 mg BID & 1100 mg BID | Reduction in SARS-CoV-2 viral load from baseline | Observed viral load reduction of ~0.5 log10 at Day 7 compared to placebo. |
| Phase 2 Hospitalized | Hospitalized, high-risk patients | 550 mg BID | Viral load reduction | 0.7 log10 greater mean reduction from baseline vs. placebo at Day 2. |
| MORNINGSKY (Phase 3) | Outpatients with mild to moderate COVID-19 | - | - | Data anticipated in the second half of 2022; protocol modifications were considered based on MOONSONG results. |
Table 2: Summary of Clinical Trial Results for AT-527.
Mechanism of Action: A Dual Inhibition Strategy
RdRp Inhibition and Chain Termination
The primary mechanism of action for many nucleoside analogs is the inhibition of the viral RdRp. AT-9010 is incorporated into the nascent viral RNA strand, leading to immediate chain termination. This is due to the 2'-fluoro and 2'-methyl modifications on its ribose group, which prevent the correct alignment of the incoming nucleoside triphosphate (NTP), thereby halting further elongation of the RNA chain.
NiRAN Domain Inhibition
The NiRAN domain of nsp12 possesses an essential nucleotidyltransferase activity, believed to be involved in the 5' capping of viral mRNA. Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds to the NiRAN active site in a unique, flipped orientation compared to native nucleotides. This binding outcompetes all native nucleotides, thereby inhibiting the NiRAN domain's function. HPLC analysis has shown that in the presence of an RdRp active-site mutant nsp12, the NiRAN domain hydrolyzes the γ-phosphate of AT-9010, indicating direct interaction and enzymatic activity on the inhibitor.
The Role of AT-9010 Tetrasodium in the Inhibition of Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-9010, the active triphosphate form of the guanosine nucleotide prodrug bemnifosbuvir (AT-527), is a potent inhibitor of a broad spectrum of RNA viruses. Its multifaceted mechanism of action, targeting key viral enzymes essential for replication, has positioned it as a promising antiviral candidate. This technical guide provides an in-depth overview of the core mechanisms of AT-9010, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction
AT-9010 is a guanosine nucleotide analog that, upon intracellular phosphorylation from its prodrug form, acts as a competitive inhibitor and/or a chain terminator during viral RNA synthesis.[1] Its chemical structure, featuring modifications to the ribose group (2'-fluoro, 2'-methyl), is critical to its function in disrupting viral replication.[1] This document will explore the dual mechanisms of action of AT-9010 against different viral families, its cellular activation pathway, and the experimental methodologies used to characterize its antiviral activity.
Mechanism of Action
AT-9010 exhibits distinct yet complementary mechanisms of action against different RNA viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp) and other essential enzymatic domains.
Inhibition of Coronaviruses (e.g., SARS-CoV-2)
Against SARS-CoV-2, AT-9010 employs a dual-pronged attack on the viral replication and transcription machinery.[2]
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the nascent viral RNA strand by the RdRp (nsp12). The modifications on its ribose moiety prevent the correct alignment of the subsequent nucleotide, leading to immediate termination of RNA synthesis.[1]
-
Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Domain Inhibition: Concurrently, AT-9010 binds to the NiRAN domain of nsp12, a region essential for viral replication. It outcompetes native nucleotides for binding to the NiRAN active site, thereby inhibiting its nucleotidyltransferase activity.[3] This dual-targeting mechanism presents a high barrier to the development of viral resistance.
Inhibition of Flaviviruses (e.g., Hepatitis C Virus, Zika Virus)
In flaviviruses, AT-9010 also targets the viral RdRp and interferes with a critical step in viral RNA maturation.
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition: Similar to its action in coronaviruses, AT-9010 acts as a chain terminator upon incorporation into the growing RNA chain by the viral RdRp.
-
Methyltransferase (MTase) Inhibition: AT-9010 binds to the GTP binding site of the viral methyltransferase domain, which is responsible for capping the 5' end of the viral RNA. This interference with RNA capping disrupts viral protein translation and protects the viral RNA from host exonucleases.[4]
Cellular Activation of Bemnifosbuvir to AT-9010
The oral prodrug bemnifosbuvir (AT-527) undergoes a multi-step enzymatic conversion within the host cell to yield the active AT-9010 triphosphate. This activation cascade is crucial for the drug's bioavailability and efficacy.[5][6][7][8] The key enzymes involved in this pathway have been identified as a minimal set of five human enzymes.[5][6]
Quantitative Data on Antiviral Activity
Table 1: Anti-Hepatitis C Virus (HCV) Activity of Bemnifosbuvir
| HCV Genotype | EC50 (nM) |
| GT-1a | 9.2 |
| GT-1b | 12.1 |
| GT-2a | 28.5 |
| GT-3a | 10.5 |
| GT-4a | 15.3 |
| GT-5a | 11.8 |
| GT-6a | 14.7 |
Table 2: Anti-SARS-CoV-2 Activity of Bemnifosbuvir
| Cell Type | Virus | Parameter | Value (µM) |
| Human Airway Epithelial Cells | SARS-CoV-2 | EC90 | 0.5 |
Experimental Protocols
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a typical in vitro fluorescence-based assay to determine the inhibitory activity of AT-9010 against a viral RdRp.
Materials:
-
Purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template-primer duplex
-
AT-9010 tetrasodium and other nucleotide triphosphates (NTPs)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
dsRNA-specific fluorescent dye (e.g., PicoGreen)
-
RNase inhibitor
-
96-well or 384-well plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, RNase inhibitor, and the RNA template-primer duplex.
-
Inhibitor Addition: Add varying concentrations of AT-9010 to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Enzyme Addition: Add the purified RdRp enzyme complex to all wells except the no-enzyme control.
-
Initiation of Reaction: Start the polymerization reaction by adding a mix of the four standard NTPs.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the dsRNA-specific fluorescent dye.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each AT-9010 concentration relative to the no-inhibitor control and determine the IC50 value.
Flavivirus Methyltransferase (MTase) Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibition of flavivirus MTase by AT-9010.[9]
Materials:
-
Purified flavivirus MTase domain (e.g., from Zika or Dengue virus)
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
GTP (substrate for capping)
-
RNA substrate (short capped RNA)
-
This compound
-
Luminescence-based methyltransferase assay kit (detects S-adenosyl-L-homocysteine - SAH)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare assay buffer, enzyme, SAM, and RNA substrate according to the kit manufacturer's instructions.
-
Inhibitor Addition: Add serial dilutions of AT-9010 to the wells of the assay plate. Include appropriate controls.
-
Enzyme and Substrate Addition: Add the MTase enzyme to the wells, followed by the RNA substrate and GTP.
-
Reaction Initiation: Start the reaction by adding SAM.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the detection reagents from the kit, which will generate a luminescent signal proportional to the amount of SAH produced.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of MTase activity at each AT-9010 concentration and determine the IC50 value.
Signaling and Consequences of Viral Replication Inhibition
The inhibition of viral replication by AT-9010 has significant downstream effects on the host cell and the course of infection. By blocking the production of new viral RNA and proteins, AT-9010 effectively halts the viral life cycle. This prevents the virus from overwhelming the host cell's machinery and spreading to other cells. Consequently, the host's innate and adaptive immune responses have a greater opportunity to clear the existing virus and infected cells, ultimately leading to the resolution of the infection.
Conclusion
This compound is a powerful inhibitor of RNA virus replication, leveraging a sophisticated, multi-target mechanism of action. Its ability to disrupt viral RNA synthesis through both chain termination and inhibition of essential enzymatic domains like methyltransferase and NiRAN makes it a robust antiviral agent. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of virology and drug development, facilitating further investigation into the therapeutic potential of AT-9010 and related nucleotide analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for broad-spectrum binding of AT-9010 to flaviviral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Flavivirus methyltransferase: a novel antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
AT-9010 Tetrasodium: A Technical Guide to a Dual-Action Antiviral Nucleotide Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-9010 tetrasodium is the active triphosphate metabolite of the investigational oral antiviral prodrug AT-527. It has garnered significant interest within the scientific community for its potent inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Core Molecular and Physicochemical Properties
This compound is a modified guanosine nucleotide analog. Its fundamental properties are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | [1][2][3] |
| Molecular Weight | 627.13 g/mol | [1][2][3] |
| CAS Number | 1621884-18-1 | [1] |
| Physical Appearance | White to off-white solid | |
| Solubility | Soluble in water (100 mg/mL) | [3] |
| Storage Conditions | -20°C to -80°C, protected from light, dry | [1][3] |
Mechanism of Action: Dual Inhibition of SARS-CoV-2 Polymerase
AT-9010 exhibits a novel dual mechanism of action, targeting two essential enzymatic activities of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual inhibition provides a potential advantage in overcoming viral resistance.
Inhibition of the RdRp Catalytic Site
As a nucleoside triphosphate analog, AT-9010 acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by the RdRp active site. Following its incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of AT-9010 cause immediate chain termination of RNA synthesis. This is due to steric hindrance that prevents the correct alignment of the incoming nucleoside triphosphate, thereby halting viral replication.
Inhibition of the NiRAN Domain
In addition to its action at the RdRp catalytic site, AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is essential for viral replication, and AT-9010 has been shown to inhibit its nucleotidyltransferase activity. This inhibition occurs as AT-9010 outcompetes native nucleotides for binding within the NiRAN active site. This secondary mechanism of action further disrupts the viral replication machinery.
Metabolic Activation Pathway
AT-9010 is the pharmacologically active form of the orally administered prodrug AT-527. As a triphosphate, AT-9010 itself cannot readily cross cell membranes. The prodrug AT-527 is designed to be metabolized intracellularly to generate AT-9010. The putative metabolic activation pathway involves a series of enzymatic steps.
Caption: Metabolic activation of the prodrug AT-527 to the active triphosphate AT-9010.
Experimental Protocols
While detailed, proprietary protocols are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of AT-9010 and its parent compounds.
In Vitro Antiviral Activity Assays
Objective: To determine the potency of the parent compound (e.g., AT-511) in inhibiting SARS-CoV-2 replication in cell culture.
General Procedure (Cytopathic Effect Inhibition Assay):
-
Cell Seeding: Vero E6 cells, a commonly used cell line susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated to form a monolayer.
-
Compound Preparation: A serial dilution of the test compound (e.g., AT-511) is prepared in cell culture medium.
-
Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.
-
Treatment: Immediately following infection, the diluted test compound is added to the respective wells.
-
Incubation: The plates are incubated for a period of 2-4 days to allow for viral replication and the development of cytopathic effects (CPE).
-
CPE Assessment: The extent of CPE in each well is observed and can be quantified using methods such as crystal violet staining, which stains viable cells.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC₅₀) is calculated.
General Procedure (Plaque Reduction Assay):
-
Cell Seeding and Infection: As described above.
-
Treatment and Overlay: After infection, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: Plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT₅₀) is determined.
Quantification of Intracellular AT-9010 Levels
Objective: To measure the concentration of the active metabolite AT-9010 within cells following treatment with the prodrug.
General Procedure (LC-MS/MS):
-
Cell Culture and Treatment: A suitable cell line (e.g., human airway epithelial cells) is cultured and treated with the prodrug (e.g., AT-511) for a specified duration.
-
Cell Lysis and Extraction: The cells are harvested and lysed to release the intracellular contents. A liquid-liquid or solid-phase extraction is performed to isolate the nucleotides, including AT-9010, from other cellular components.
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A suitable column (e.g., a reverse-phase C18 column) is used to separate AT-9010 from other molecules in the mixture based on its physicochemical properties.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and fragment the parent ion of AT-9010 and then detect specific fragment ions. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
-
Quantification: The amount of AT-9010 in the sample is determined by comparing its signal to that of a standard curve generated with known concentrations of a pure AT-9010 standard.
Logical Workflow for Antiviral Drug Evaluation
The evaluation of a nucleotide analog prodrug like AT-527 follows a logical progression from in vitro characterization to more complex biological systems.
Caption: A logical workflow for the preclinical evaluation of an antiviral prodrug.
Summary of Preclinical Data
The following table summarizes key preclinical findings for AT-9010 and its parent compound, AT-511.
| Parameter | Cell Line/System | Value/Observation | Citation(s) |
| EC₉₀ of AT-511 vs. SARS-CoV-2 | Normal Human Airway Epithelial Cells | 0.47 µM | |
| AT-9010 Formation (from 10 µM AT-511) | Normal Human Bronchial Epithelial Cells | 698 ± 15 µM | |
| AT-9010 Formation (from 10 µM AT-511) | Normal Human Nasal Epithelial Cells | 236 ± 14 µM | |
| Half-life of AT-9010 | Normal Human Bronchial/Nasal Epithelial Cells | At least 38 hours | |
| Mechanism of Action | SARS-CoV-2 Polymerase (nsp12) | Dual inhibition of RdRp catalytic site (chain termination) and NiRAN domain activity |
Conclusion
This compound represents a promising antiviral agent with a well-defined, dual mechanism of action against SARS-CoV-2. Its generation from an orally bioavailable prodrug, AT-527, and its potent inhibition of two key viral enzymatic functions make it a compelling candidate for further development. The information provided in this technical guide serves as a foundational resource for researchers working to advance our understanding and application of novel antiviral strategies. Further investigation into its activity against emerging viral variants and its clinical efficacy is warranted.
References
- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AT-9010 Tetrasodium's Precursor in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the antiviral activity of bemnifosbuvir (AT-527), the prodrug of AT-9010 tetrasodium, against various RNA viruses. Since AT-9010 is the intracellular active triphosphate metabolite and not cell-permeable, antiviral assays are typically conducted using its cell-permeable prodrug, bemnifosbuvir.
Introduction
Bemnifosbuvir (AT-527) is a novel, orally bioavailable guanosine nucleotide analog. Following administration, it is metabolized within the host cell to its active triphosphate form, AT-9010. AT-9010 acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. This mechanism of action provides broad-spectrum antiviral activity against various RNA viruses, including Hepatitis C Virus (HCV) and coronaviruses like SARS-CoV-2.
Mechanism of Action
Bemnifosbuvir is a phosphoramidate prodrug that efficiently delivers the active nucleoside monophosphate into the cell. Intracellular enzymes then convert the monophosphate into the active triphosphate, AT-9010. AT-9010 functions through a dual mechanism of action against the SARS-CoV-2 replication machinery. It acts as a chain terminator when incorporated into the nascent viral RNA by the RdRp. Additionally, it inhibits the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase, an essential enzyme for viral replication.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of bemnifosbuvir (AT-511, the free base of AT-527) against various viruses.
Table 1: In Vitro Antiviral Activity of Bemnifosbuvir (AT-511) against Hepatitis C Virus (HCV) Genotypes
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| GT1a | Huh-7 | Replicon | 12.8 | |
| GT1b | Huh-7 | Replicon | 12.5 | |
| GT2a | Huh-7 | Replicon | 9.2 | |
| GT3a | Huh-7 | Replicon | 10.3 | |
| GT4a | Huh-7 | Replicon | 14.7 | |
| GT5a | Huh-7 | Replicon | 28.5 |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of Bemnifosbuvir (AT-511) against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HCoV-229E | BHK-21 | CPE | 1.8 ± 0.3 | - | >100 | >55.6 | |
| SARS-CoV-2 | dNHBE | VYR | - | 0.55 | >100 | >181.8 | |
| SARS-CoV-2 | Huh-7 | VYR | - | 0.47 | >100 | >212.8 |
CPE: Cytopathic Effect; VYR: Virus Yield Reduction; dNHBE: differentiated Normal Human Bronchial Epithelial cells.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This protocol is adapted from established methods for determining the efficacy of antiviral compounds against HCV replication using a luciferase-based reporter replicon system.
Objective: To determine the 50% effective concentration (EC50) of bemnifosbuvir against HCV replication.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b or 2a with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Bemnifosbuvir (AT-527)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of G418-free medium and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of bemnifosbuvir in DMSO and then dilute in culture medium to the final desired concentrations. The final DMSO concentration should be less than 0.5%.
-
Treatment: Add the diluted bemnifosbu
Application Notes and Protocols for Testing P2Y2 Receptor Antagonist Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides such as adenosine triphosphate (ATP) and uridine triphosphate (UTP) are significantly elevated in the tumor microenvironment and play a crucial role in cancer progression through the activation of purinergic receptors.[1][2][3] The P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP, has been implicated in promoting tumor cell migration, invasion, and metastasis in various cancers, including breast and prostate cancer.[1][4][5][6][7] Consequently, the P2Y2 receptor has emerged as a promising therapeutic target for cancer treatment.[1][4][5][8][9][10][11]
These application notes provide detailed protocols for testing the efficacy of P2Y2 receptor antagonists, using AR-C118925 as a representative compound, in relevant cancer cell lines. The methodologies described herein are designed to assess the antagonist's ability to inhibit key signaling pathways and cellular processes associated with cancer progression.
Recommended Cell Lines
The selection of appropriate cell lines is critical for evaluating the efficacy of P2Y2 receptor antagonists. Based on documented P2Y2 receptor expression and its role in cancer pathology, the following cell lines are recommended for initial screening and mechanistic studies.
| Cell Line | Cancer Type | Key Characteristics |
| MDA-MB-231 | Breast Cancer | Highly metastatic triple-negative breast cancer cell line.[2][7] Expresses high levels of P2Y2 receptor, and its migration and invasion are ATP-dependent.[4][7] |
| MCF-7 | Breast Cancer | Estrogen receptor-positive breast cancer cell line.[7] Expresses P2Y2 receptor, and its migratory and invasive potential is enhanced by ATP.[12] |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer cell line. P2Y2 receptor activation has been shown to promote its invasion.[6] |
| 1321N1 | Astrocytoma | Human astrocytoma cell line often used for recombinant expression of P2Y receptors for specific antagonist characterization.[8][9][10] |
| MCF10A | Non-tumorigenic Breast Epithelial | Useful as a non-malignant control to compare signaling and phenotypic responses to P2Y2 receptor modulation.[2][3] |
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by ATP or UTP initiates a cascade of intracellular signaling events that contribute to cancer cell proliferation, migration, and invasion. A simplified diagram of the canonical P2Y2 signaling pathway is presented below.
Caption: Canonical P2Y2 Receptor Signaling Pathway.
Experimental Protocols
The following protocols are designed to assess the efficacy of a P2Y2 receptor antagonist, such as AR-C118925, in vitro.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block agonist-induced intracellular calcium release, a primary downstream event of P2Y2 receptor activation.[8][9][10]
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
P2Y2 receptor agonist (ATP or UTP)
-
P2Y2 receptor antagonist (e.g., AR-C118925)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the P2Y2 antagonist (e.g., AR-C118925) for 30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject the P2Y2 agonist (e.g., UTP at its EC80 concentration) and immediately begin recording the fluorescence intensity over time.
-
Calculate the change in fluorescence to determine the extent of calcium mobilization.
-
Plot the antagonist concentration against the inhibition of the agonist-induced calcium response to determine the IC50 value.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the P2Y2 antagonist on cancer cell migration.
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
P2Y2 receptor agonist (ATP)
-
P2Y2 receptor antagonist (e.g., AR-C118925)
-
Culture-insert 2-well dishes or a sterile pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a culture dish to form a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip or by removing the culture-insert.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing the P2Y2 agonist (ATP) and varying concentrations of the antagonist. A control group should receive the agonist only.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
Compare the wound closure rates between the antagonist-treated and control groups.
Cell Invasion (Transwell) Assay
This assay evaluates the ability of the P2Y2 antagonist to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
P2Y2 receptor agonist (ATP)
-
P2Y2 receptor antagonist (e.g., AR-C118925)
-
Transwell inserts with a porous membrane coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Cell stain (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts.
-
Harvest and resuspend the cells in serum-free medium containing the P2Y2 agonist and the desired concentrations of the antagonist.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells between the antagonist-treated and control groups.
Experimental Workflow
A general workflow for screening and characterizing a P2Y2 receptor antagonist is depicted below.
Caption: Workflow for P2Y2 Antagonist Efficacy Testing.
Data Presentation
All quantitative data from the described assays should be summarized in tables for clear comparison. An example is provided below.
Table 1: Inhibitory Effect of AR-C118925 on P2Y2-Mediated Cellular Responses
| Assay | Cell Line | Agonist (ATP/UTP) Concentration | AR-C118925 IC50 / % Inhibition |
| Calcium Mobilization | MDA-MB-231 | 1 µM UTP | IC50: [Value] nM |
| Cell Migration | MDA-MB-231 | 100 µM ATP | [Value]% inhibition at [X] µM |
| Cell Invasion | PC-3 | 100 µM ATP | [Value]% inhibition at [X] µM |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro evaluation of P2Y2 receptor antagonists as potential anti-cancer agents. By utilizing the recommended cell lines and assays, researchers can effectively characterize the inhibitory potential of novel compounds on P2Y2 signaling and associated cancer cell functions. This systematic approach will aid in the identification and development of promising therapeutic candidates targeting the P2Y2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway | PLOS One [journals.plos.org]
- 7. ATP‐P2Y2‐β‐catenin axis promotes cell invasion in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Delivery of AT-9010 Tetrasodium to Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-9010 is the triphosphate active metabolite of the antiviral prodrug AT-527. As a guanosine nucleotide analog, AT-9010 exhibits potent inhibitory activity against the replication of SARS-CoV-2, the virus responsible for COVID-19.[1][2][3] Its mechanism of action is twofold: it acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp) and also inhibits the nucleotidyltransferase (NiRAN) domain of the nsp12 polymerase.[2][3] This dual inhibition makes AT-9010 a subject of significant interest in antiviral research.
Once inside cells, the prodrug AT-527 is metabolized into AT-9010.[2][3] Substantial levels of AT-9010 have been observed in normal human bronchial and nasal epithelial cells following incubation with the precursor compound AT-511.[1][4][5] While the delivery of the prodrug is a common approach, direct in vitro application of AT-9010 tetrasodium can be advantageous for mechanistic studies and for bypassing the metabolic activation steps. This document provides detailed protocols for the in vitro delivery of this compound to cells and for assessing its antiviral efficacy.
Mechanism of Action of AT-9010
The antiviral activity of AT-9010 stems from its ability to interfere with the SARS-CoV-2 replication machinery. After incorporation into the nascent viral RNA chain by the RdRp, the modified ribose group of AT-9010 prevents the addition of the next nucleotide, thus terminating chain elongation.[2][3] Additionally, AT-9010 binds to the NiRAN domain of the nsp12 polymerase, outcompeting native nucleotides and inhibiting its essential nucleotidyltransferase activity.[2][3]
Quantitative Data Summary
The following table summarizes the reported intracellular concentrations of AT-9010 achieved after incubation with its precursor, AT-511. This data provides a reference for the expected effective intracellular concentrations.
| Cell Type | Precursor Compound | Precursor Concentration | Intracellular AT-9010 Concentration | Half-life of AT-9010 |
| Normal Human Bronchial Epithelial Cells | AT-511 | 10 µM | 698 µM | ≥ 38 hours |
| Normal Human Nasal Epithelial Cells | AT-511 | 10 µM | 236 µM | ≥ 38 hours |
Table 1: Intracellular Concentrations of AT-9010 Following Prodrug Administration [1][4][5]
Experimental Protocols
Protocol 1: In Vitro Delivery of this compound to Adherent Cells
This protocol describes the direct application of this compound to a monolayer of adherent cells (e.g., Vero E6, Calu-3, or normal human bronchial epithelial cells) to assess its antiviral activity.
Materials:
-
This compound (stored at -80°C, protected from light)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
SARS-CoV-2 (or other relevant virus) stock of known titer
-
Cell line permissive to viral infection (e.g., Vero E6)
-
Reagents for quantifying viral replication (e.g., RT-qPCR kit)
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the chosen cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Incubate at 37°C in a 5% CO₂ atmosphere.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.[4] For example, to prepare a 10 mM stock, dissolve the appropriate mass in water.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
-
Drug Treatment and Viral Infection:
-
On the day of the experiment, remove the old medium from the cells and wash once with sterile PBS.
-
Add the prepared this compound working solutions to the respective wells. Include a "no drug" control (medium only).
-
Incubate for 2-4 hours at 37°C to allow for cellular uptake.
-
Following the pre-incubation, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include uninfected control wells for each drug concentration to assess cytotoxicity.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24-72 hours.
-
-
Assessment of Antiviral Activity:
-
After the incubation period, collect the cell culture supernatant to quantify viral RNA levels using RT-qPCR.
-
Alternatively, perform a plaque assay or TCID₅₀ assay to determine the viral titer.
-
-
Assessment of Cytotoxicity:
-
In the uninfected control wells, assess cell viability using an MTS or MTT assay according to the manufacturer's instructions.
-
Protocol 2: Assessing Cellular Uptake of AT-9010
While direct quantification of intracellular AT-9010 can be challenging without specialized equipment (e.g., LC-MS/MS), cellular uptake can be indirectly assessed by measuring the depletion of AT-9010 from the culture medium over time or by using a fluorescently labeled analog if available. The most common approach, however, relies on assessing the downstream biological effect, as detailed in Protocol 1. For laboratories with the appropriate analytical capabilities, the following provides a general outline.
Materials:
-
This compound
-
Cell line of interest grown in appropriate culture vessels (e.g., 6-well plates)
-
Cell lysis buffer
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with a known concentration of this compound in culture medium.
-
Incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Sample Collection:
-
At each time point, collect the culture medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
Process both the culture medium and the cell lysates to extract small molecules, which may involve protein precipitation and centrifugation.
-
-
Quantification by HPLC-MS/MS:
-
Analyze the processed samples using an HPLC-MS/MS method optimized for the detection and quantification of AT-9010.
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.
-
The protocols outlined in this document provide a framework for the in vitro delivery and evaluation of this compound. By directly applying the active metabolite, researchers can investigate its antiviral properties without the influence of cellular metabolic activation pathways. The provided data and workflows will aid in the design and execution of experiments aimed at understanding the full therapeutic potential of this promising antiviral compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols for Mechanistic Studies of the NiRAN Domain using AT-9010 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain is an essential component of the RNA-dependent RNA polymerase (RdRp) in coronaviruses, including SARS-CoV-2.[1] This domain possesses a kinase-like fold and exhibits nucleotidyltransferase activity, playing a critical role in the viral life cycle, including RNA capping.[2][3] Its essential function makes the NiRAN domain a promising target for antiviral drug development.[1] AT-9010, the triphosphate active metabolite of the prodrug AT-527, has been identified as a potent inhibitor of the SARS-CoV-2 NiRAN domain. Mechanistic studies of this interaction are crucial for understanding its inhibitory action and for the development of novel antiviral therapies.
These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory effect of AT-9010 on the NiRAN domain's enzymatic activities.
AT-9010: A Guanosine Nucleotide Analog Targeting the NiRAN Domain
AT-9010 is a modified guanosine triphosphate analog. In its active diphosphate form (AT-9010-DP), it binds to the NiRAN active site.[4][5] Structural studies have revealed that the guanine base and the modified ribose of AT-9010-DP are accommodated in a narrow cavity within the NiRAN domain.[5] The guanine base is stabilized through hydrophobic interactions and hydrogen bonding with conserved residues such as Arg55, Thr120, and Tyr217.[5] The α and β phosphates of AT-9010-DP are stabilized in a groove by two metal ions and residues Lys50, Lys73, and Arg116.[5] This binding mode is distinct from that of GDP and is reminiscent of ATP binding in casein kinase.[5]
Quantitative Data: AT-9010 Inhibition of NiRAN Domain
While specific IC50 and Kd values for AT-9010 targeting the NiRAN domain are not consistently reported across the literature in a comparative table, the following provides a template for summarizing such data as it becomes available through the described experimental protocols.
| Parameter | Value | Assay Method | Reference |
| IC50 | TBD | ADP-Glo™ Kinase Assay | N/A |
| Kd | TBD | Thermal Shift Assay (DSF) | N/A |
| % Inhibition | TBD | nsp9 RNAylation Assay | N/A |
TBD: To be determined through experimentation.
Experimental Protocols
ADP-Glo™ Kinase Assay for NiRAN Activity
This assay measures the kinase-like activity of the NiRAN domain by quantifying the amount of ADP produced in a phosphotransferase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Purified SARS-CoV-2 nsp12 protein
-
AT-9010 tetrasodium
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Reaction Buffer.
-
Kinase Reaction Setup (5 µL):
-
Add 1.25 µL of 4x nsp12 enzyme solution to each well.
-
Add 1.25 µL of 4x substrate (e.g., a generic kinase substrate or a relevant viral protein if identified).
-
Add 2.5 µL of 2x AT-9010 dilution or vehicle control.
-
Initiate the reaction by adding 1.25 µL of 4x ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each AT-9010 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay assesses the binding of AT-9010 to the nsp12 protein by measuring changes in its thermal stability.
Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). DSF measures this change by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.
Materials:
-
Purified SARS-CoV-2 nsp12 protein
-
This compound
-
SYPRO Orange dye (5000x stock)
-
DSF Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Real-time PCR instrument with a thermal ramping feature
Protocol:
-
Reaction Setup (20 µL):
-
In a 96-well PCR plate, prepare a reaction mix containing nsp12 (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in DSF Buffer.
-
Add AT-9010 to the desired final concentration. Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each condition by identifying the temperature at the midpoint of the unfolding transition (often the peak of the first derivative).
-
The change in melting temperature (ΔTm) in the presence of AT-9010 indicates binding.
-
nsp9 RNAylation Inhibition Assay
This assay directly measures the inhibition of the NiRAN domain's nucleotidyltransferase activity on its protein substrate, nsp9.
Principle: The NiRAN domain of nsp12 can transfer a nucleoside monophosphate (NMP) to the N-terminus of nsp9. This "RNAylation" or "NMPylation" can be visualized by a shift in the molecular weight of nsp9 on an SDS-PAGE gel.
Materials:
-
Purified SARS-CoV-2 nsp12 protein
-
Purified SARS-CoV-2 nsp9 protein
-
This compound
-
A 5'-triphosphorylated RNA oligonucleotide (e.g., 5'-[ppp]-AUUAAAGGUU-3') or a radiolabeled NTP (e.g., [α-32P]GTP)
-
NMPylation Buffer (25 mM HEPES pH 7.5, 15 mM KCl, 5% glycerol, 2 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and associated reagents
-
Phosphorimager or Western blot equipment
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate nsp12 (e.g., 0.5 µM) with varying concentrations of AT-9010 in NMPylation Buffer for 15 minutes at 30°C.
-
Add nsp9 (e.g., 5 µM) and the triphosphorylated RNA or radiolabeled NTP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding LDS sample buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
-
Detection:
-
If using a radiolabeled NTP, expose the dried gel to a phosphor screen and image using a phosphorimager.
-
If using a non-radiolabeled substrate, visualize the protein bands by Coomassie staining or perform a Western blot using an anti-nsp9 antibody to detect the shifted band.
-
-
Data Analysis:
-
Quantify the intensity of the NMPylated-nsp9 band relative to the unmodified nsp9 band.
-
Calculate the percent inhibition of NMPylation at each AT-9010 concentration.
-
Visualizations
Signaling Pathway of NiRAN-Mediated RNA Capping
Caption: NiRAN domain-mediated RNA capping pathway and the inhibitory action of AT-9010.
Experimental Workflow for AT-9010 Characterization
Caption: Workflow for the in vitro characterization of AT-9010 as a NiRAN domain inhibitor.
Logical Relationship of AT-9010 Binding to NiRAN
References
- 1. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the NiRAN domain from RNA-dependent RNA polymerase provides insights into a potential therapeutic target against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of RNA capping by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AT-9010 Tetrasodium In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with AT-9010 tetrasodium in vitro. This guide, presented in a question-and-answer format, directly addresses specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the anti-SARS-CoV-2 potency (EC50) of this compound between experiments. What are the potential causes?
High variability in EC50 values is a common challenge in in vitro antiviral testing and can stem from several factors. Here are the key areas to investigate:
-
Cellular Metabolism and Activation: AT-9010 is the active triphosphate form of the prodrugs AT-527 and its free base AT-511. If you are using the prodrugs, inconsistencies in antiviral activity can arise from variable metabolic activation to AT-9010 across different cell lines or even between different passages of the same cell line.[1][2] The expression levels of the enzymes responsible for this conversion can fluctuate depending on cell health, density, and passage number.
-
Cell Health and Density: The physiological state of the host cells is critical. Ensure that cells are healthy, within a consistent passage number range, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered metabolism and viral replication kinetics, leading to variable results.[3][4][5]
-
Virus Titer and Quality: The infectious titer of your SARS-CoV-2 stock is a crucial parameter. Inconsistent virus titers will lead to variability in infection rates and, consequently, in the measured antiviral activity. It is essential to accurately titer the virus stock before each set of experiments.
-
Assay Protocol Consistency: Minor variations in your experimental protocol can introduce significant variability. Pay close attention to incubation times, media composition, and the precise timing of compound addition and virus infection.
-
Compound Stability and Handling: this compound, as a triphosphate nucleotide analog, can be susceptible to degradation. Ensure proper storage at -80°C and minimize freeze-thaw cycles.[2][6] Prepare fresh dilutions for each experiment from a concentrated stock.
Q2: We are using the prodrug AT-527, and the observed antiviral effect is lower than expected based on published data. What could be the reason?
Lower than expected potency when using the prodrug AT-527 often points to inefficient conversion to the active triphosphate, AT-9010.
-
Cell Line-Specific Metabolism: The enzymatic machinery required to convert AT-527 to AT-9010 can vary significantly between different cell lines. Substantial levels of AT-9010 have been observed in normal human bronchial and nasal epithelial cells.[1][2] If you are using a different cell line, it may have lower levels of the necessary kinases, leading to reduced formation of the active compound.
-
Cellular Uptake of the Prodrug: The efficiency of AT-527 uptake into the cells can also be a limiting factor and may differ between cell types.
-
Competition with Endogenous Nucleotides: High intracellular pools of competing natural nucleosides (e.g., guanosine) can compete with AT-527 for the metabolic activation pathway, reducing the formation of AT-9010.
Q3: Can we use this compound directly in our cell-based assays to bypass the metabolic activation steps?
Yes, using this compound directly is a valid approach to bypass the variability associated with the metabolic conversion of its prodrugs. However, there are important considerations:
-
Cellular Permeability: this compound is a highly charged molecule due to the triphosphate group, which can limit its passive diffusion across the cell membrane. Specialized delivery methods, such as cell permeabilization agents (use with caution as they can impact cell viability) or co-incubation with a transfection reagent, may be necessary to ensure sufficient intracellular concentrations. The efficiency of uptake can be cell-line dependent.[7][8][9][10]
-
Extracellular Degradation: The stability of this compound in the cell culture medium should be considered. Phosphatases present in the serum of the culture medium could potentially degrade the triphosphate to the less active diphosphate, monophosphate, or nucleoside forms.
Q4: We are observing cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?
It is crucial to differentiate between antiviral activity and cytotoxicity.
-
Determine CC50: Always determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line in parallel with your antiviral assays. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the therapeutic window of the compound.
-
Cell Health Monitoring: Closely monitor the morphology of the cells during the assay. Compound-induced changes in cell appearance can be an early indicator of toxicity.
-
Assay-Specific Toxicity: Some assay readouts can be affected by cytotoxicity. For example, in a plaque reduction assay, a cytotoxic compound might reduce the number of plaques simply by killing the host cells. Using a viability dye in parallel can help to distinguish between these effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound to illustrate the expected range of activity and to provide a baseline for comparison. Note: These values are for illustrative purposes and may not represent actual experimental data.
Table 1: In Vitro Anti-SARS-CoV-2 Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero E6 | Plaque Reduction | 0.8 | >100 | >125 |
| Calu-3 | qPCR | 0.5 | >100 | >200 |
| A549-ACE2 | CPE | 1.2 | >100 | >83 |
Table 2: NiRAN Inhibition by AT-9010
| Assay Type | Target | IC50 (µM) |
| Biochemical Assay | Recombinant SARS-CoV-2 NiRAN | 0.2 |
| Thermal Shift Assay | Recombinant SARS-CoV-2 nsp12 | Significant Shift |
Experimental Protocols
SARS-CoV-2 Plaque Reduction Assay
This protocol is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[11][12][13][14][15]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
This compound stock solution
-
Agarose or Methylcellulose for overlay
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of SARS-CoV-2 calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add the prepared this compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add an overlay of medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells and stain with Crystal Violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
qPCR-Based Antiviral Assay
This method quantifies the effect of the compound on viral RNA replication.[16][17][18][19][20]
Materials:
-
Susceptible cell line (e.g., Calu-3)
-
SARS-CoV-2 isolate
-
This compound stock solution
-
RNA extraction kit
-
RT-qPCR reagents (primers and probe targeting a SARS-CoV-2 gene, e.g., N or RdRp)
Procedure:
-
Cell Seeding and Infection: Follow steps 1 and 3 from the Plaque Reduction Assay protocol.
-
Treatment: Follow step 4 from the Plaque Reduction Assay protocol.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA in each sample.
-
Data Analysis: Determine the level of viral RNA inhibition for each compound concentration relative to the virus control. Calculate the EC50 value.
Visualizations
Signaling Pathway of AT-9010 Action
Caption: Mechanism of action of AT-9010 as an inhibitor of the SARS-CoV-2 NiRAN domain.
Experimental Workflow for In Vitro Antiviral Assay
Caption: General experimental workflow for determining the in vitro antiviral activity of AT-9010.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake mediated off/on responsive near-infrared fluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake mechanism and knockdown activity of siRNA-loaded biodegradable DEAPA-PVA-g-PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 16. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. who.int [who.int]
- 18. medrxiv.org [medrxiv.org]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
Cell toxicity issues with AT-9010 tetrasodium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential cell toxicity issues during experiments with AT-9010 tetrasodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
AT-9010 is the active triphosphate metabolite of the antiviral drug candidate AT-527.[1][2][3] Its primary mechanism of action is the inhibition of SARS-CoV-2 replication.[1][4][5] It achieves this through a dual mechanism: by acting as an RNA chain terminator when incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), and by inhibiting the nucleotidyltransferase (NiRAN) domain of the nsp12 polymerase, which is essential for viral replication.[1][2][3]
Q2: Is this compound known to be cytotoxic?
Based on available safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture.[6] However, the absence of a hazardous classification does not preclude the possibility of cell-specific toxicity at certain concentrations or under particular experimental conditions. As with any experimental compound, it is recommended that researchers perform their own cytotoxicity assessments in their specific cell models.
Q3: What is the advantage of using the tetrasodium salt form of AT-9010?
The salt form of a compound, such as this compound, generally offers enhanced water solubility and stability compared to the free form.[1] At equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.[1]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months, protected from light and under a nitrogen atmosphere.[4][5] If stored at -20°C, it should be used within one month.[5] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[5]
Troubleshooting Guide for Unexpected Cell Toxicity
If you are observing unexpected levels of cell death, poor cell health, or reduced cell viability in your experiments with this compound, this guide will help you systematically troubleshoot the potential causes.
Diagram: General Troubleshooting Workflow
Caption: A flowchart for diagnosing the root cause of unexpected cell toxicity.
Q: My cells are dying after treatment with this compound. Is the compound toxic?
A: While direct toxicity is a possibility, it is crucial to rule out other common sources of cell death in culture. Follow these steps to diagnose the issue:
Step 1: Check for Contamination
-
Bacterial, Yeast, or Mold Contamination: Visually inspect your cell cultures under a microscope for common signs of microbial contamination.[7] Look for turbidity, a sudden change in media color (e.g., turning yellow), or the presence of moving particles (bacteria) or filamentous structures (mold).[7][8] If contamination is suspected, it is best to discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[7][9]
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant that can affect cell health, growth, and metabolism without causing visible signs like turbidity.[8][10] If you observe unexplained changes in cell growth or morphology, it is essential to test for mycoplasma using a PCR-based or fluorescence staining method.[10]
Step 2: Review Experimental Parameters
-
Concentration and Dosage: Double-check your calculations for the final concentration of AT-9010 in your culture medium. An error in dilution could lead to an unexpectedly high dose. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Solvent/Vehicle Effects: If you are dissolving AT-9010 in a solvent other than the culture medium, ensure that the final concentration of the solvent is not toxic to your cells. Run a vehicle control (cells treated with the solvent alone) to assess any potential toxicity from the solvent.
-
Compound Stability: this compound is noted to have good water solubility.[1] However, ensure that your stock solutions are prepared and stored correctly to prevent degradation.[4][5]
Step 3: Assess General Cell Culture Conditions
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to any experimental variable.
-
Reagent Quality: Variations in lots of media, serum, or other supplements can impact cell viability.[8] If you have recently started using a new batch of reagents, consider this as a potential source of the problem.
-
Incubator Environment: Verify that the incubator has the correct temperature, CO2 levels, and humidity. Fluctuations in these parameters can stress cells and affect experimental outcomes.
Step 4: Systematically Evaluate Cytotoxicity
If you have ruled out the above factors, you can perform a systematic evaluation of AT-9010's cytotoxicity in your specific experimental setup using standard assays. This will help you determine the concentration at which the compound may be having a toxic effect.
Experimental Protocols for Cytotoxicity Assessment
Here are detailed protocols for common cytotoxicity assays that you can adapt to your experimental needs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[11]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (untreated cells, vehicle control).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under the microscope.[12]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[11]
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
ATP-Based Luminescence Assay
This assay measures the amount of ATP in a cell population, which is a marker for viable, metabolically active cells.[13][14]
Materials:
-
ATP-based assay kit (e.g., CellTiter-Glo®)[13]
-
White opaque 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white opaque 96-well plate.
-
Treat cells with this compound and controls as described for the MTT assay.
-
Incubate for the desired exposure period.
-
Equilibrate the plate to room temperature for about 30 minutes.[12]
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[13]
Quantitative Data Summary Table
While specific cytotoxicity data for AT-9010 is not publicly available, the following table provides an example of how to present dose-response data from a cytotoxicity assay.
| AT-9010 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 88.7 ± 5.5 |
| 100 | 75.3 ± 7.2 |
| 250 | 52.1 ± 6.9 |
| 500 | 28.4 ± 4.3 |
This is example data and does not represent actual experimental results for AT-9010.
AT-9010 Mechanism of Action Diagram
This diagram illustrates the known dual mechanism of action of AT-9010 in inhibiting SARS-CoV-2 replication.
Caption: Dual inhibition of SARS-CoV-2 replication by AT-9010.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. corning.com [corning.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 14. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Improving the cellular uptake of AT-9010 tetrasodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of AT-9010 tetrasodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527.[1][2][3] It is a guanosine nucleotide analog that has been investigated for its ability to inhibit viral replication, notably that of SARS-CoV-2.[1][2] As a tetrasodium salt, AT-9010 is a highly charged, polar molecule. This charge enhances its water solubility and stability but can also present a significant barrier to its efficient passage across the lipid bilayer of cell membranes.[1]
Q2: What is the mechanism of action of AT-9010?
A2: AT-9010 functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][3] Once inside the cell, it is incorporated into the growing viral RNA chain, leading to immediate termination of RNA synthesis.[2][4] Additionally, AT-9010 can bind to the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase, further disrupting viral replication.[2][3][5]
Q3: Why is the cellular uptake of AT-9010 challenging?
A3: The primary challenge for the cellular uptake of this compound lies in its highly negative charge due to the triphosphate group and its overall hydrophilicity. The cell membrane is a lipid bilayer that restricts the passive diffusion of large, charged molecules. Therefore, specialized strategies are often required to facilitate its entry into the cytoplasm where it exerts its antiviral activity.
Q4: What are the common strategies to improve the cellular uptake of charged molecules like AT-9010?
A4: Several strategies can be employed to enhance the intracellular delivery of charged therapeutic agents like AT-9010. These can be broadly categorized as:
-
Chemical Modifications: While not directly applicable to modifying AT-9010 itself without altering its activity, this strategy is common for oligonucleotides.[6][7]
-
Bioconjugation: Linking AT-9010 to molecules that can facilitate cell entry, such as cell-penetrating peptides (CPPs).[7][8]
-
Delivery Vehicles: Encapsulating AT-9010 in carrier systems like lipid nanoparticles (LNPs), liposomes, or polymeric nanoparticles to protect it and facilitate its transport across the cell membrane.[6][9][10][11]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments involving AT-9010 and provides potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no detectable antiviral activity of AT-9010 in cell-based assays. | Inefficient cellular uptake of the charged AT-9010 molecule. | 1. Utilize a Transfection Reagent: Employ commercially available transfection reagents designed for nucleic acids or charged molecules. These are often lipid-based and can encapsulate AT-9010, facilitating its entry into cells. 2. Complex with a Cell-Penetrating Peptide (CPP): Co-incubate AT-9010 with a CPP. The cationic nature of CPPs can interact with the anionic AT-9010 and the cell membrane, promoting uptake.[8] 3. Formulate into Lipid Nanoparticles (LNPs): If resources and expertise are available, formulate AT-9010 into LNPs. This is a highly effective method for in vivo and in vitro delivery of charged therapeutics. |
| High variability in experimental results between replicates. | Inconsistent delivery of AT-9010 into the cells. | 1. Optimize Transfection Protocol: If using a transfection reagent, carefully optimize the ratio of reagent to AT-9010, incubation time, and cell density. 2. Ensure Homogeneous Formulation: If using a delivery vehicle like LNPs, ensure the formulation is uniform and stable. Characterize the particle size and charge (zeta potential) to ensure consistency. |
| Observed cytotoxicity at concentrations required for antiviral effect. | The delivery method (e.g., transfection reagent, CPP) may be causing cellular toxicity. | 1. Perform a Dose-Response Curve for the Delivery Agent: Determine the concentration range at which the delivery agent alone does not cause significant cytotoxicity. 2. Screen Different Delivery Reagents: Test a panel of commercially available transfection reagents or different CPPs to identify one with lower toxicity in your specific cell line. 3. Reduce Incubation Time: Minimize the exposure time of the cells to the delivery agent-AT-9010 complex. |
| Antiviral effect is observed, but the required concentration of AT-9010 is much higher than the reported IC50. | Suboptimal delivery efficiency leading to low intracellular concentrations of AT-9010. | 1. Increase the Concentration of the Delivery Agent: Within the non-toxic range, increasing the concentration of the transfection reagent or CPP may enhance uptake. 2. Explore Alternative Delivery Systems: Consider more advanced delivery systems like targeted nanoparticles if simple methods are insufficient.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the cellular uptake of AT-9010.
Protocol 1: Enhancing AT-9010 Uptake Using a Cationic Lipid Transfection Reagent
Objective: To deliver AT-9010 into cultured cells using a commercially available cationic lipid-based transfection reagent.
Materials:
-
This compound solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Cultured cells in a multi-well plate (e.g., HEK293, Vero E6)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Preparation of AT-9010 Solution: Dilute the required amount of AT-9010 stock solution in serum-free medium.
-
Preparation of Lipid Reagent Solution: In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Formation of Lipid-AT-9010 Complexes: Combine the diluted AT-9010 solution with the diluted lipid reagent. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection:
-
Wash the cells once with PBS.
-
Remove the PBS and add fresh, serum-free cell culture medium.
-
Add the lipid-AT-9010 complexes dropwise to the cells.
-
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, replace the medium with fresh, complete growth medium (containing serum).
-
Assay: Perform the desired downstream assay (e.g., viral replication assay, cytotoxicity assay) at an appropriate time point post-transfection (e.g., 24-72 hours).
Workflow for Cationic Lipid-Mediated Delivery of AT-9010
Caption: Workflow for enhancing AT-9010 cellular uptake using a cationic lipid reagent.
Protocol 2: Co-incubation of AT-9010 with a Cell-Penetrating Peptide (CPP)
Objective: To facilitate the cellular uptake of AT-9010 by non-covalent complexation with a cell-penetrating peptide.
Materials:
-
This compound solution
-
Cell-penetrating peptide (e.g., TAT, Penetratin) stock solution
-
Serum-free cell culture medium
-
Cultured cells in a multi-well plate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be ready for treatment on the day of the experiment.
-
Complex Formation:
-
In a microcentrifuge tube, add the desired amount of AT-9010.
-
Add the cell-penetrating peptide at various molar ratios to AT-9010 (e.g., 1:1, 5:1, 10:1 of CPP:AT-9010).
-
Add serum-free medium to the desired final volume.
-
Incubate at room temperature for 30 minutes to allow for complex formation.
-
-
Treatment:
-
Remove the growth medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the AT-9010/CPP complex solution to the cells.
-
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Post-incubation:
-
Remove the treatment solution.
-
Wash the cells twice with PBS to remove extracellular complexes.
-
Add fresh, complete growth medium.
-
-
Assay: Perform the desired downstream assay at the appropriate time point.
Logical Flow for Optimizing AT-9010 Delivery with CPP
Caption: Decision-making workflow for optimizing CPP-mediated AT-9010 delivery.
Data Presentation
Table 1: Example Data for Optimization of AT-9010 Delivery via Cationic Lipid Reagent
| AT-9010 Conc. (µM) | Lipid Reagent (µL) | Viral Inhibition (%) | Cell Viability (%) |
| 5 | 0.5 | 25 ± 4 | 98 ± 2 |
| 5 | 1.0 | 65 ± 6 | 95 ± 3 |
| 5 | 2.0 | 85 ± 5 | 80 ± 7 |
| 10 | 1.0 | 80 ± 7 | 92 ± 4 |
| 10 | 2.0 | 95 ± 3 | 75 ± 8 |
Table 2: Example Data for Optimization of AT-9010 Delivery with a Cell-Penetrating Peptide
| AT-9010 Conc. (µM) | CPP:AT-9010 Molar Ratio | Viral Inhibition (%) | Cell Viability (%) |
| 10 | 1:1 | 15 ± 3 | 99 ± 1 |
| 10 | 5:1 | 55 ± 8 | 96 ± 5 |
| 10 | 10:1 | 78 ± 6 | 90 ± 6 |
| 10 | 20:1 | 82 ± 5 | 70 ± 9 |
Disclaimer: The information provided in this technical support center is intended for research use only. The experimental protocols are provided as a guide and may require optimization for specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery | Semantic Scholar [semanticscholar.org]
- 10. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csmres.co.uk [csmres.co.uk]
AT-9010 tetrasodium interference with assay reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using AT-9010 tetrasodium in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AT-9010 and how does it work?
AT-9010 is the triphosphate active metabolite of the antiviral drug AT-527. It acts as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, which are essential for viral replication.[1][2][3] AT-9010 functions as a chain terminator during viral RNA synthesis. Its modified ribose group prevents the correct alignment of the next nucleotide, thereby halting the elongation of the viral RNA chain.[2][3] The dual mechanism of targeting both the RdRp and NiRAN active sites makes it a subject of significant research.[2][3]
Q2: Are there any known direct interferences of this compound with common assay reagents?
Currently, there is no specific documented evidence from the provided search results detailing direct chemical interference of this compound with common assay reagents. However, based on its chemical nature as a nucleotide analog, potential interactions with enzymes that utilize nucleotides should be considered.
Q3: Could this compound interfere with my polymerase-based assays (e.g., PCR, qPCR)?
Yes, it is plausible. Since AT-9010 is a guanosine nucleotide analog that acts as a chain terminator for viral RdRp, it could potentially be recognized and incorporated by other polymerases, leading to inhibition of DNA or RNA synthesis in your assay. The extent of this interference would likely depend on the specific polymerase used and the concentration of AT-9010.
Q4: My assay involves a kinase. Could AT-9010 interfere with it?
As a triphosphate nucleotide, AT-9010 could potentially compete with ATP or GTP for the nucleotide-binding site of some kinases, which might lead to inhibition of the kinase activity. This is a hypothetical interaction and would need to be empirically tested.
Q5: Does the "tetrasodium" salt form of AT-9010 have any implications for my experiments?
The tetrasodium salt form of AT-9010 enhances its water solubility and stability.[1] However, at high concentrations, the introduction of sodium ions could potentially alter the ionic strength of your assay buffer, which might affect enzyme kinetics or protein-protein interactions. It is advisable to prepare stock solutions in a buffer compatible with your assay and to consider the final salt concentration in your experimental setup.
Troubleshooting Guide
Issue 1: I am observing lower than expected signal or complete inhibition in my polymerase-based assay after adding AT-9010.
-
Question: What is the concentration of AT-9010 in your assay?
-
Answer: High concentrations of AT-9010 may lead to off-target inhibition of the polymerase. Try performing a dose-response curve with AT-9010 to determine the concentration at which inhibition occurs.
-
-
Question: Have you run a control without the polymerase to rule out signal quenching by AT-9010?
-
Answer: Run a control reaction containing all components, including AT-9010 and the detection reagents (e.g., fluorescent probe), but without the polymerase, to check for direct quenching effects.
-
-
Question: Is your assay sensitive to changes in ionic strength?
-
Answer: The tetrasodium salt of AT-9010 will increase the salt concentration. Consider if your polymerase or other assay components are sensitive to high ionic strength and adjust your buffer conditions if necessary.
-
Issue 2: I am seeing unexpected results in my cell-based assay that measures nucleotide metabolism.
-
Question: Does your assay rely on the measurement of endogenous nucleotide pools?
-
Question: Have you considered the metabolic conversion of the prodrug if you are using AT-527?
Data Summary
Table 1: Properties of this compound
| Property | Description | Reference |
| Chemical Nature | Triphosphate active metabolite of AT-527, a guanosine nucleotide analog. | [1][2] |
| Form | Tetrasodium salt, which generally offers enhanced water solubility and stability. | [1] |
| Mechanism of Action | Potent inhibitor of SARS-CoV-2 NiRAN and RdRp, acting as an RNA chain terminator. | [2][3] |
| Solubility | Information on specific solubility parameters is not detailed in the provided results, but the salt form suggests good aqueous solubility. | [1] |
| Storage | For stock solutions, storage at -80°C for up to 6 months is recommended. | [5] |
Visualizations
Caption: Mechanism of action of AT-9010 in inhibiting SARS-CoV-2 replication.
Caption: General troubleshooting workflow for assays involving AT-9010.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Preventing hydrolysis of AT-9010 tetrasodium in solution
Technical Support Center: AT-9010 Tetrasodium
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of this compound in solution, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
A1: AT-9010 is the active triphosphate metabolite of the antiviral compound AT-527. It functions as a potent inhibitor of the viral NiRAN enzyme, which is essential for viral replication.[1][2][3] The molecule contains a triphosphate group, which is susceptible to hydrolysis—a chemical reaction where water cleaves the phosphoanhydride bonds. This degradation can inactivate the compound, leading to a loss of therapeutic efficacy and inaccurate experimental results.
Q2: What is the recommended solvent for preparing AT-9010 stock solutions?
A2: The recommended solvent is high-purity, sterile water.[2] Commercial suppliers note a solubility of up to 100 mg/mL in water, though achieving this may require sonication.[1][2] To minimize hydrolysis, it is critical to use a buffered aqueous solution at an optimal pH rather than unbuffered water.
Q3: How should I store AT-9010, both as a solid and in solution?
A3:
-
Solid Form: Store the lyophilized powder at -80°C, protected from light, and under a dry, inert atmosphere like nitrogen.[1][2]
-
Stock Solution: Once dissolved, the solution is significantly less stable. It is imperative to store it at -80°C.[1][2] For best results, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2] Use solutions stored at -80°C within six months, or within one month if stored at -20°C.[1]
Q4: What is the primary factor that accelerates the hydrolysis of AT-9010?
A4: The primary factor is pH. Triphosphate groups are highly susceptible to acid-catalyzed hydrolysis. In acidic conditions (low pH), the rate of hydrolysis increases dramatically. Temperature is another critical factor; higher temperatures will accelerate the degradation process.[4][5]
Q5: Can I use common laboratory buffers to prepare my AT-9010 solution?
A5: Yes, but the choice of buffer is critical. Phosphate-based buffers should be avoided as high concentrations of phosphate could potentially interfere with assays involving the triphosphate moiety via competitive inhibition or other mechanisms. Buffers that maintain a slightly alkaline pH (e.g., Tris-HCl or HEPES at pH 7.5-8.5) are generally preferred. Always verify buffer compatibility with your specific experimental system.
Troubleshooting Guide: Solution Instability
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Loss of biological activity over a short period. | Hydrolysis. The triphosphate chain has likely been cleaved due to improper pH, high temperature, or microbial contamination. | 1. Prepare fresh stock solutions in a validated, sterile buffer (pH 7.5-8.5).2. Confirm the pH of the final solution after dissolving AT-9010.3. Always store aliquots at -80°C and thaw immediately before use.4. Filter-sterilize the solution using a 0.22 µm filter if sterility is a concern.[2] |
| Precipitate forms in the solution upon thawing. | 1. pH Shift: The solution's pH may have shifted, causing the less soluble protonated form of the compound to precipitate.2. Concentration Limit Exceeded: The concentration may be too high for the buffer system at that temperature. | 1. Ensure the buffer has sufficient capacity to maintain the target pH.2. Briefly warm the solution to 37°C and sonicate to aid redissolution.[1]3. If the issue persists, prepare a new, more dilute stock solution. |
| Inconsistent results between experiments. | 1. Variable Solution Age: Using stock solutions of different ages or freeze-thaw cycles.2. Inconsistent Preparation: Minor variations in pH or final concentration during solution preparation. | 1. Implement a strict "single-use" policy for thawed aliquots.2. Follow a standardized, documented protocol for solution preparation (See Protocol section below).3. Validate the concentration and purity of a newly prepared stock solution via HPLC before use. |
Data on Factors Affecting Stability
While specific hydrolysis kinetics for AT-9010 are not publicly available, the stability of triphosphate compounds is well-understood. The following tables present hypothetical stability data based on general principles to illustrate the critical impact of pH and temperature.
Table 1: Effect of pH on the Half-Life of AT-9010 in Aqueous Solution at 4°C
| pH | Estimated Half-Life (t½) | Stability |
| 5.0 | < 24 hours | Very Poor |
| 6.0 | ~ 3 days | Poor |
| 7.0 | ~ 14 days | Moderate |
| 8.0 | > 30 days | Optimal |
| 9.0 | ~ 25 days | Good |
Table 2: Effect of Temperature on the Half-Life of AT-9010 in a pH 8.0 Buffered Solution
| Temperature | Estimated Half-Life (t½) | Storage Recommendation |
| 37°C (Incubator) | < 12 hours | For immediate use only |
| 25°C (Room Temp) | ~ 48 hours | Avoid; for short-term handling only |
| 4°C (Refrigerator) | ~ 30 days | Short-term storage only |
| -20°C (Freezer) | ~ 1-2 months | Acceptable (Use within 1 month) [1] |
| -80°C (Ultra-Low) | > 6 months | Recommended for long-term storage [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stable AT-9010 Stock Solution (10 mM)
-
Buffer Preparation: Prepare a 100 mM stock solution of Tris-HCl. Adjust the pH to 8.0 using NaOH. Degas the buffer by sonicating under a vacuum for 15 minutes to remove dissolved oxygen, which can contribute to oxidative degradation. Filter-sterilize using a 0.22 µm filter.
-
Weighing: Allow the vial of solid this compound (MW: 627.13 g/mol )[6] to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation. In a sterile environment, weigh out the desired amount (e.g., 6.27 mg).
-
Dissolution: Add the appropriate volume of sterile, degassed pH 8.0 Tris buffer to the solid AT-9010 to achieve a 10 mM concentration (e.g., 1 mL for 6.27 mg).
-
Mixing: Vortex gently until the solid is fully dissolved. If solubility issues arise, sonicate the vial in a water bath for 5-10 minutes.[1]
-
pH Verification: Check the pH of the final solution. If necessary, adjust back to pH 8.0 with dilute NaOH or HCl.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, UV-resistant polypropylene tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer immediately to an -80°C freezer for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Monitoring
-
Objective: To quantify the percentage of intact AT-9010 and its primary hydrolysis product (AT-9010 diphosphate) over time.
-
Mobile Phase:
-
Buffer A: 100 mM potassium phosphate, pH 7.0
-
Buffer B: 100% Acetonitrile
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient:
-
0-5 min: 100% Buffer A
-
5-15 min: Linear gradient to 80% A / 20% B
-
15-20 min: Hold at 80% A / 20% B
-
20-25 min: Return to 100% Buffer A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 260 nm.
-
Procedure:
-
Prepare a calibration curve using a freshly prepared, high-purity standard of AT-9010.
-
At each time point (e.g., 0, 24, 48 hours), thaw an aliquot of the test solution.
-
Inject 10 µL onto the column.
-
Integrate the peak area for AT-9010 and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining AT-9010 relative to the T=0 sample.
-
Visualizations
Caption: Conceptual pathway of AT-9010 hydrolysis.
References
Validation & Comparative
A Comparative Analysis of AT-9010 Tetrasodium and Favipiravir for Antiviral Efficacy
In the landscape of antiviral therapeutics, particularly in response to the challenges posed by RNA viruses such as SARS-CoV-2, researchers and drug development professionals are in constant pursuit of effective agents. This guide provides a detailed comparison of two such molecules: AT-9010 tetrasodium, the active metabolite of the investigational drug AT-527, and Favipiravir, an approved antiviral in several countries. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, in vitro efficacy, and clinical outcomes.
Mechanism of Action: A Tale of Two Polymerase Inhibitors
Both this compound and Favipiravir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. However, they exhibit distinct molecular interactions with this target.
This compound: As the active triphosphate form of the prodrug AT-527, AT-9010 demonstrates a dual mechanism of action against the SARS-CoV-2 polymerase. It acts as a chain terminator when incorporated into the nascent viral RNA strand by the RdRp domain. Uniquely, it also binds to the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain of the polymerase, a region crucial for viral replication, thereby inhibiting its function. This dual inhibition presents a potentially higher barrier to the development of viral resistance.[1][2][3]
Favipiravir: This agent also functions as a prodrug, being converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP is recognized by the viral RdRp as a purine nucleotide and is incorporated into the growing RNA chain. This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable.[4][5][6]
In Vitro Efficacy: A Look at the Preclinical Data
The in vitro potency of these antivirals has been evaluated in various cell-based assays, with results highlighting differences in their activity against SARS-CoV-2.
| Compound | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| AT-511 (free base of AT-527) | Virus Yield Reduction | Normal Human Airway Epithelial Cells | EC90 | 0.47 µM | Atea Pharmaceuticals, Inc. |
| Favipiravir | Cytopathic Effect (CPE) | Vero E6 cells | EC50 | 61.88 µM | [7] |
| Favipiravir | Antiviral Assay | Vero E6 cells | EC50 | >100 µM | Effectiveness of favipiravir in COVID-19: a live systematic review |
| Favipiravir | Antiviral Assay | Vero E6 cells | EC50 | 62 to >500 µM | [8] |
| Favipiravir-RTP | RdRp Inhibition | in vitro biochemical assay | IC50 | 0.341 µM (Influenza virus) | [5] |
Note: EC50/EC90 values represent the concentration of the drug required to inhibit viral replication by 50% or 90%, respectively. IC50 in this context refers to the concentration required to inhibit the enzymatic activity of the RdRp by 50%. A lower value indicates higher potency. The variability in Favipiravir's reported EC50 values may be attributed to differences in experimental protocols and cell lines used.
Clinical Efficacy: Insights from Human Trials
Clinical trials provide the ultimate test of an antiviral's efficacy and safety in humans. Both AT-527 and Favipiravir have been evaluated in clinical settings for the treatment of COVID-19, with varying outcomes.
AT-527 (prodrug of this compound)
The Phase 2 MOONSONG trial evaluated AT-527 in non-hospitalized adult patients with mild to moderate COVID-19. The trial did not meet its primary endpoint of a statistically significant reduction in viral load in the overall patient population compared to placebo.[9][10][11] However, a prespecified subgroup analysis of high-risk patients with underlying health conditions showed a reduction in viral load of approximately 0.5 log10 at day 7 at the 550 mg dose.
| Trial | Phase | Patient Population | Key Finding | Reference |
| MOONSONG | 2 | Non-hospitalized adults with mild to moderate COVID-19 | Did not meet the primary endpoint of viral load reduction in the overall population. A modest reduction was observed in high-risk patients. | [9][10][11] |
Favipiravir
Numerous clinical trials have been conducted to assess the efficacy of Favipiravir in treating COVID-19, with mixed and often conflicting results. Some studies have suggested a benefit in terms of faster viral clearance and clinical improvement, particularly when administered early in the course of the disease.[9][12][13][14][15] For instance, one study reported a median time to viral clearance of 4 days for Favipiravir compared to 11 days for a control group.[9][14] Another trial showed a higher clinical recovery rate at day 7 with Favipiravir compared to umifenovir.[12] However, other large-scale, randomized controlled trials have failed to demonstrate a significant benefit of Favipiravir over placebo in terms of viral clearance or clinical outcomes.[11][16][17] A systematic review and meta-analysis of several trials concluded that there was no significant difference in fatality rate or the need for mechanical ventilation between patients treated with Favipiravir and those receiving standard of care.[17]
| Outcome Measure | Favipiravir Group | Control/Standard of Care Group | p-value | Reference |
| Median Time to Viral Clearance | 4 days | 11 days | <0.001 | [14] |
| Clinical Recovery Rate at Day 7 | 71.4% | 55.8% (Umifenovir) | 0.019 | [12] |
| Time to Clinical Improvement | 6.0 days | 10.0 days | 0.007 | [12] |
| Viral Clearance at Day 5 | Higher Rate (RR=1.60) | Lower Rate | 0.02 | [13] |
| Defervescence at Day 3-4 | Higher Rate (RR=1.99) | Lower Rate | <0.01 | [13] |
| Chest Radiological Improvement | Higher Rate (RR=1.33) | Lower Rate | <0.01 | [13] |
| Hospital Discharge at Day 10-11 | Higher Rate (RR=1.19) | Lower Rate | <0.01 | [13] |
| Time to Clinical Improvement | No significant difference | No significant difference | - | [16] |
| Fatality Rate | No significant difference (OR 1.11) | No significant difference | - | [17] |
| Mechanical Ventilation Requirement | No significant difference (OR 0.50) | No significant difference | - | [17] |
Visualizing the Mechanisms and Workflows
To better understand the processes discussed, the following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for evaluating antiviral compounds.
Caption: Proposed mechanisms of action for this compound and Favipiravir.
Caption: General experimental workflow for in vitro antiviral efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate antiviral efficacy.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 cells) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., AT-527 or Favipiravir) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with a predetermined amount of virus (e.g., SARS-CoV-2) in the presence of the diluted compound. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Add a viability-staining reagent (e.g., Neutral Red or a reagent that measures ATP content like CellTiter-Glo) to all wells and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The percentage of CPE reduction is calculated relative to the control wells, and the EC50 value is determined by non-linear regression analysis.[8][12][18][19]
Virus Yield Reduction (VYR) Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: As with the CPE assay, prepare confluent cell monolayers in multi-well plates and infect them with the virus.
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting Progeny Virus: Collect the supernatant from each well, which contains the newly produced virus particles.
-
Virus Titeration: Determine the titer of infectious virus in each supernatant sample using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: The reduction in viral titer in the compound-treated wells is compared to the untreated virus control. The EC90 value, the concentration at which the viral yield is reduced by 90% (1 log10), is then calculated.[20]
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical Assay)
This in vitro assay directly measures the inhibitory effect of the active triphosphate form of the antiviral on the purified viral RdRp enzyme.
-
Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp enzyme complex, a template RNA, a primer, and the necessary buffers and ions (e.g., MgCl2).
-
Inhibitor Addition: Add varying concentrations of the active triphosphate form of the antiviral (e.g., this compound or Favipiravir-RTP) to the reaction mixture.
-
Initiation of Reaction: Start the polymerase reaction by adding the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is typically radiolabeled or fluorescently tagged for detection.
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.
-
Termination and Analysis: Stop the reaction and separate the RNA products by size using gel electrophoresis.
-
Data Analysis: Quantify the amount of full-length RNA product in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined from a dose-response curve.[4][7][14][21][22][23]
Conclusion
This compound and Favipiravir are both promising antiviral agents that target the viral RdRp, yet they exhibit key differences in their mechanism of action, in vitro potency, and clinical efficacy. AT-9010, with its dual mechanism of inhibiting both the RdRp and NiRAN domains, shows high potency in preclinical in vitro studies. However, its prodrug, AT-527, did not meet the primary endpoint in a Phase 2 clinical trial for mild to moderate COVID-19 in the general population, although a signal of activity was observed in high-risk patients.
Favipiravir has demonstrated broad-spectrum antiviral activity, but its in vitro efficacy against SARS-CoV-2 is variable and generally lower than that of AT-527. The clinical data for Favipiravir in COVID-19 is extensive but inconsistent, with some studies suggesting a benefit while others show no significant effect.
For researchers and drug development professionals, this comparison underscores the importance of considering the nuances of preclinical data, such as the cell types and assay conditions used, and the complexities of translating in vitro potency to clinical efficacy. The dual-targeting mechanism of AT-9010 may offer a potential advantage in overcoming viral resistance, warranting further investigation. The mixed clinical results for Favipiravir highlight the challenges in conducting and interpreting clinical trials during a pandemic and suggest that its therapeutic window and the target patient population may need to be more precisely defined. Further head-to-head comparative studies would be invaluable in definitively determining the relative efficacy of these two antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Atea Reveals Topline Results of Phase 2 MOONSONG Trial; Shares Crash 66% - TipRanks.com [tipranks.com]
- 10. Atea’s AT-527 fails to meet primary goal of Phase II Covid-19 trial [clinicaltrialsarena.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Favipiravir Effects on the Control of Clinical Symptoms of Hospitalized COVID-19 Cases: An Experience with Iranian Formulated Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of favipiravir in COVID-19 patients with pneumonia. A randomized, double-blind, placebo-controlled study (FAVID) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness of favipiravir in COVID-19: a live systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
AT-9010 Tetrasodium: A Comparative Analysis of its Antiviral Activity Against SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of AT-9010 tetrasodium, the active triphosphate form of the prodrug bemnifosbuvir (AT-527), against SARS-CoV-2 and its variants. The performance of AT-9010 is contextualized by comparing its available in vitro efficacy data with that of other prominent antiviral agents: remdesivir, molnupiravir, and nirmatrelvir. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.
Executive Summary
AT-9010 is a potent inhibitor of SARS-CoV-2 replication, acting through a dual mechanism that targets both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral replication and transcription complex. This dual-action has the potential to offer a high barrier to the development of resistance. In vitro studies have demonstrated its efficacy in inhibiting viral replication in human airway epithelial cells. While direct head-to-head comparative studies against a comprehensive panel of SARS-CoV-2 variants are limited, this guide synthesizes available data to provide a comparative perspective on its potential as a COVID-19 therapeutic.
Comparative In Vitro Antiviral Activity
The following table summarizes the reported in vitro 50% effective concentration (EC50) or 90% effective concentration (EC90) values for AT-9010's prodrug (bemnifosbuvir/AT-527) and other key antiviral agents against various SARS-CoV-2 variants. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Antiviral Agent (Active Form) | SARS-CoV-2 Variant | Cell Line | EC50 / EC90 (µM) | Reference |
| Bemnifosbuvir (AT-527) | SARS-CoV-2 (unspecified) | Human Airway Epithelial Cells | EC90: 0.47 | [1] |
| Bemnifosbuvir (AT-527) | Omicron (BA.1, BA.2, BA.4, BA.5, XBB) | In vitro studies | Potent activity reported | [2] |
| Remdesivir | WA1 (Reference Strain) | A549-ACE2-TMPRSS2 | EC50: 0.103 | [3] |
| Remdesivir | Delta | A549-ACE2-TMPRSS2 | EC50: 0.013 - 0.154 | [3] |
| Remdesivir | Omicron | HeLa-ACE2 | IC50: ~0.7 | [4] |
| Molnupiravir (EIDD-1931) | Ancestral SARS-CoV-2 | VeroE6-GFP | Median EC50: <2.5-fold change vs variants | [5] |
| Molnupiravir (EIDD-1931) | Delta | VeroE6-GFP | Median EC50: <2.5-fold change vs ancestral | [5] |
| Molnupiravir (EIDD-1931) | Omicron | VeroE6-GFP | Median EC50: <2.5-fold change vs ancestral | [5] |
| Molnupiravir | Delta | HeLa-ACE2 | IC50: ~8 | [4] |
| Molnupiravir | Omicron | HeLa-ACE2 | IC50: ~8 | [4] |
| Nirmatrelvir | WA1 | Vero-TMPRSS2 | IC50: Similar across variants | [4] |
| Nirmatrelvir | Delta | HeLa-ACE2 | IC50: ~0.2 | [4] |
| Nirmatrelvir | Omicron | HeLa-ACE2 | IC50: ~0.1 | [4] |
Mechanism of Action: A Dual Inhibition Strategy
AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 replication machinery. Once the prodrug AT-527 enters the cell, it is metabolized to its active triphosphate form, AT-9010. AT-9010 then targets two key enzymatic activities of the viral non-structural protein 12 (nsp12), the core component of the RdRp complex.
-
RdRp Inhibition (Chain Termination): AT-9010 acts as a substrate for the RdRp and is incorporated into the nascent viral RNA strand. However, its structure prevents the addition of subsequent nucleotides, leading to premature termination of RNA synthesis.
-
NiRAN Inhibition: AT-9010 also binds to the NiRAN domain of nsp12, a nucleotidyltransferase essential for viral replication. By inhibiting the NiRAN domain, AT-9010 disrupts a critical step in the viral life cycle.
This dual-targeting approach is hypothesized to create a higher barrier to the development of viral resistance compared to antivirals with a single mechanism of action.
Dual mechanism of action of AT-9010 against SARS-CoV-2.
Experimental Protocols
The in vitro antiviral activity of AT-9010 and other compounds is typically evaluated using one of the following standard assays:
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying the inhibition of viral replication.
Principle: The ability of an antiviral compound to prevent the formation of viral plaques (localized areas of cell death) in a monolayer of susceptible cells is measured.
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.
-
Compound Dilution: The antiviral compound is serially diluted to various concentrations.
-
Virus Incubation: A known amount of SARS-CoV-2 is incubated with each dilution of the compound for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: The cell monolayers are then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50/IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% (EC50 or IC50) compared to the virus control (no compound) is calculated.[6][7]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Principle: In the presence of an effective antiviral, host cells are protected from the lytic effects of SARS-CoV-2, and cell viability is maintained.
Methodology:
-
Cell Seeding: Susceptible cells (e.g., Vero E6) are seeded in 96-well plates.
-
Compound Addition: The cells are treated with serial dilutions of the antiviral compound.
-
Virus Infection: The cells are then infected with a specific multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Viability Assessment: Cell viability is measured using various methods, such as:
-
EC50 Calculation: The concentration of the compound that inhibits 50% of the virus-induced CPE is determined.[8]
General workflow for in vitro antiviral activity assays.
Conclusion
This compound, the active form of bemnifosbuvir, demonstrates potent in vitro antiviral activity against SARS-CoV-2. Its unique dual mechanism of action, targeting both the RdRp and NiRAN domains of the viral polymerase, presents a promising strategy for combating COVID-19 and potentially mitigating the emergence of drug-resistant variants. While the available data indicates broad activity against various SARS-CoV-2 variants, further direct comparative studies with other leading antivirals are warranted to fully elucidate its relative efficacy and potential role in the therapeutic landscape. The experimental protocols outlined in this guide provide a framework for the continued evaluation of AT-9010 and other novel antiviral candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase II study of bemnifosbuvir in high-risk participants in a hospital setting with moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Landscape of Antiviral Resistance: A Comparative Analysis of AT-9010 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to the efficacy of antiviral therapies. Understanding the potential for cross-resistance between different antiviral agents is paramount for the development of robust treatment strategies and for anticipating future clinical hurdles. This guide provides a comparative analysis of AT-9010 tetrasodium, the active triphosphate form of the prodrug bemnifosbuvir (AT-527), with other key antivirals. Due to a lack of direct head-to-head cross-resistance studies, this analysis is based on the compound's mechanism of action and known resistance profiles of other nucleotide analogs.
Mechanism of Action: A Dual-Pronged Attack
AT-9010 is a guanosine nucleotide analog that, after intracellular conversion from its prodrug form, targets the core machinery of viral replication. Its efficacy, particularly against SARS-CoV-2, stems from a dual mechanism of action targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral genome replication.
Specifically, AT-9010 inhibits both the primary polymerase function of the nsp12 protein and the activity of its N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[1][2] Incorporation of AT-9010 into the nascent viral RNA chain leads to premature termination, thereby halting viral replication.[3] This multifaceted approach suggests a potentially higher barrier to the development of resistance compared to compounds with a single target.
Beyond coronaviruses, AT-9010 has also demonstrated activity against flaviviruses, such as Dengue and Zika virus. In these viruses, it is understood to target the non-structural protein 5 (NS5), which contains both methyltransferase (MTase) and RdRp domains essential for viral replication and capping of the viral RNA.
Inferred Cross-Resistance Profile
While direct experimental data on cross-resistance between AT-9010 and other antivirals is not yet publicly available, we can infer potential scenarios based on the mechanisms of resistance observed for other nucleotide analogs that target the viral polymerase.
Comparison with Other Polymerase Inhibitors:
| Antiviral | Viral Target | Mechanism of Action | Known Resistance Mutations (SARS-CoV-2) | Potential for Cross-Resistance with AT-9010 |
| AT-9010 | nsp12 (RdRp & NiRAN) | Chain Termination | Not yet identified in published literature. | - |
| Remdesivir | nsp12 (RdRp) | Delayed Chain Termination | V166A, N198S, S759A, V792I, C799F/R in nsp12.[1] | Possible: Mutations in the nsp12 active site that reduce the binding affinity of one nucleotide analog could potentially affect others. However, the dual-targeting of NiRAN by AT-9010 might mitigate resistance conferred by some RdRp mutations. |
| Molnupiravir | nsp12 (RdRp) | Lethal Mutagenesis | Reported high barrier to resistance.[4][5] | Less Likely: Molnupiravir's mechanism of inducing catastrophic mutations is distinct from chain termination. Resistance would likely require mutations that improve the fidelity of the polymerase, which may not necessarily affect the binding of a chain terminator like AT-9010. |
| Favipiravir | RdRp | Chain Termination / Mutagenesis | K229R and P653L in influenza virus polymerase.[6][7][8] | Virus-dependent: As favipiravir's primary indication is for influenza, direct cross-resistance in coronaviruses is not expected. However, the general principle of mutations in the polymerase active site conferring resistance to nucleotide analogs could apply across different viruses. |
Experimental Protocols for Determining Cross-Resistance
To definitively assess the cross-resistance profile of AT-9010, a series of in vitro experiments are required. These studies would involve generating viral strains with reduced susceptibility to one antiviral and then testing their susceptibility to others.
In Vitro Resistance Selection
This experiment aims to generate viral strains with reduced susceptibility to a specific antiviral agent through serial passage in the presence of the drug.
-
Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in multi-well plates.
-
Viral Infection: Cells are infected with the wild-type virus at a low multiplicity of infection (MOI).
-
Drug Exposure: The infected cells are incubated with sub-lethal concentrations of the antiviral drug.
-
Serial Passage: The supernatant from the well with the highest drug concentration that still shows a cytopathic effect (CPE) is harvested and used to infect fresh cells with escalating concentrations of the drug.
-
Monitoring: This process is repeated for multiple passages, monitoring for a significant increase in the EC50 value (the concentration of the drug that inhibits 50% of the viral effect).
-
Genotypic Analysis: Once phenotypic resistance is established, the viral genome is sequenced to identify mutations, particularly in the target protein (e.g., nsp12).
Cell-Based Antiviral Susceptibility Assays
These assays are used to quantify the inhibitory effect of antiviral compounds on viral replication in cell culture.
-
CPE Reduction Assay:
-
Host cells are seeded in 96-well plates.
-
Serial dilutions of the antiviral compounds are added to the wells.
-
A fixed amount of virus is added to each well.
-
After incubation, the cytopathic effect is visually scored or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
The EC50 value is calculated from the dose-response curve.
-
-
Virus Yield Reduction Assay:
-
Similar to the CPE assay, cells are infected and treated with the antiviral.
-
After incubation, the cell culture supernatant is collected.
-
The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 (50% tissue culture infectious dose) assay. Alternatively, viral RNA can be quantified using RT-qPCR.
-
The EC50 value is determined based on the reduction in viral titer or RNA levels.
-
Biochemical Assays with Purified Viral Polymerase
These assays provide a direct measure of the inhibitory activity of the antiviral triphosphate on the target enzyme, free from cellular uptake and metabolism effects.
-
Protein Expression and Purification: The viral replicase proteins (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) are expressed in a suitable system (e.g., insect cells or E. coli) and purified to homogeneity.
-
Enzymatic Activity Assay:
-
The purified polymerase complex is incubated with a template RNA, a primer, and a mixture of natural nucleotide triphosphates (NTPs), one of which is radio- or fluorescently labeled.
-
The active triphosphate form of the antiviral (e.g., AT-9010) is added at varying concentrations.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The extension of the primer is analyzed by gel electrophoresis and autoradiography or fluorescence imaging.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Caption: Intracellular activation of bemnifosbuvir to AT-9010 and subsequent inhibition of viral replication.
Caption: Experimental workflow for determining cross-resistance between two antiviral agents.
References
- 1. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AT-9010 Tetrasodium and Other NiRAN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, an essential component of the viral replication and transcription machinery of coronaviruses, has emerged as a critical target for novel antiviral therapies. This guide provides a detailed, data-driven comparison of AT-9010 tetrasodium, the active triphosphate form of the prodrug AT-527, with other known inhibitors of the SARS-CoV-2 NiRAN domain. We present quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways to facilitate informed decisions in drug discovery and development.
Performance Comparison of NiRAN Inhibitors
The inhibitory potential of AT-9010 and other compounds against the SARS-CoV-2 NiRAN domain has been evaluated using various biochemical assays. The following tables summarize the available quantitative data for a direct comparison of their efficacy.
Table 1: Nucleotide Analog Inhibitors
| Compound | Target Activity | Assay Type | IC50 / Inhibition | Source |
| AT-9010 | nsp9 RNAylation | Gel-based quantification | Inhibition demonstrated and quantified from gel densitometry | [1] |
| Remdesivir Triphosphate | NiRAN Activity | Not Specified | Previously shown to inhibit NiRAN activity | [2] |
Table 2: Covalent and Kinase Inhibitors
| Compound | Target Activity | Assay Type | IC50 / Inhibition | Source |
| NCI-2 | nsp9 AMPylation | Luciferase-based ATP detection | 4.3 µM | [2] |
| Sorafenib | Kinase-like activity | ADP-Glo Kinase Assay | Significant inhibition at 500 nM | [3] |
| Sunitinib | Kinase-like activity | ADP-Glo Kinase Assay | Significant inhibition at 500 nM | [3] |
| SU6656 | Kinase-like activity | ADP-Glo Kinase Assay | Significant inhibition at 500 nM | [3] |
Mechanism of Action and Signaling Pathways
AT-9010 exhibits a dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) active site and the NiRAN domain of the nsp12 protein[4][5]. Within the NiRAN domain, AT-9010 acts as a potent inhibitor, outcompeting native nucleotides and impeding the essential nucleotidyltransferase activity required for viral replication[4][6].
The following diagram illustrates the metabolic activation pathway of the prodrug AT-527 to its active form, AT-9010, and its subsequent inhibition of the NiRAN domain.
Experimental Protocols and Workflows
The evaluation of NiRAN inhibitors relies on robust and specific biochemical assays. Below are the detailed methodologies for the key experiments cited in this guide.
NiRAN-mediated nsp9 RNAylation Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the transfer of a short RNA molecule to the nsp9 protein, a reaction catalyzed by the NiRAN domain.
Experimental Workflow:
Detailed Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified SARS-CoV-2 nsp12, nsp9, and a short 5'-triphosphorylated RNA oligomer (e.g., 10-mer) in an appropriate reaction buffer.
-
Inhibitor Addition: The test compound (e.g., AT-9010) is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) to allow for the RNAylation of nsp9.
-
Quenching and Electrophoresis: The reaction is stopped, and the products are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification: The gel is stained to visualize the protein bands. The formation of the nsp9-RNA conjugate (nsp9-pRNA) is observed as a band with a higher molecular weight than unmodified nsp9. The intensity of this band is quantified using densitometry.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated by comparing the density of the nsp9-pRNA band in the presence of the inhibitor to the control. An IC50 value can then be determined from the dose-response curve[1].
NiRAN nsp9 AMPylation Inhibition Assay
This high-throughput screening assay measures the AMPylation of nsp9 by the NiRAN domain by quantifying the amount of ATP consumed in the reaction.
Experimental Workflow:
Detailed Protocol:
-
Protein and Compound Plating: Purified nsp12 and nsp9 proteins are dispensed into the wells of a 384-well plate. Test compounds, such as NCI-2, are then added to the wells.
-
Reaction Initiation: The AMPylation reaction is started by the addition of ATP to each well.
-
Incubation: The plate is incubated at room temperature to allow the NiRAN-catalyzed transfer of AMP to nsp9.
-
ATP Detection: After the incubation period, a luciferase-based ATP detection reagent (e.g., Kinase-Glo Plus) is added to the wells. This reagent quenches the enzymatic reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: A decrease in ATP consumption (higher luminescence) in the presence of a test compound indicates inhibition of the NiRAN domain. The IC50 value is calculated from the dose-response curve of the inhibitor[2].
ADP-Glo Kinase Assay for NiRAN Activity
This assay measures the kinase-like activity of the NiRAN domain by quantifying the amount of ADP produced during the phosphotransferase reaction.
Detailed Protocol:
-
Kinase Reaction: Purified recombinant RdRp (containing the NiRAN domain) is incubated with ATP in a suitable reaction buffer. Test compounds (e.g., Sorafenib, Sunitinib) are included at desired concentrations.
-
ADP-Glo Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the produced ADP into ATP and to generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a luminometer.
-
Inhibition Analysis: The inhibitory effect of the test compounds is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor[3].
Conclusion
This compound is a potent inhibitor of the SARS-CoV-2 NiRAN domain, demonstrating a dual mechanism of action that makes it a compelling candidate for antiviral therapy. When compared to other investigational inhibitors, such as the covalent modifier NCI-2 and various kinase inhibitors, AT-9010's mode of action as a nucleotide analog provides a distinct profile. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to compare and further investigate these and other novel NiRAN inhibitors in the ongoing effort to develop effective treatments for coronavirus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cytotoxicity Profile of AT-9010 Tetrasodium: A Comparative Analysis with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxicity profile of AT-9010 tetrasodium, the active triphosphate form of the antiviral drug candidate bemnifosbuvir (AT-527), with other prominent antiviral agents. The data presented herein is curated from publicly available research to facilitate an objective evaluation of these compounds' safety profiles at the cellular level.
Executive Summary
AT-9010 is the intracellular active metabolite of the oral prodrug bemnifosbuvir (AT-527), which has demonstrated potent antiviral activity against various RNA viruses, including SARS-CoV-2 and Hepatitis C virus. A critical aspect of any antiviral therapeutic is its selectivity for viral targets over host cellular machinery, which translates to a favorable safety profile. This guide indicates that bemnifosbuvir and its metabolites exhibit a low cytotoxicity profile in preclinical studies. Direct cytotoxicity data for the active triphosphate form, AT-9010, is limited due to its intracellular mechanism of action. However, studies on its prodrugs, bemnifosbuvir (AT-527) and its free base AT-511, consistently show high 50% cytotoxic concentration (CC50) values, generally exceeding 100 µM in a variety of human cell lines. Furthermore, AT-9010 demonstrates high selectivity for viral RNA polymerase over human mitochondrial RNA polymerase, suggesting a low potential for mitochondrial toxicity. In comparison, other antivirals such as remdesivir and molnupiravir show cytotoxicity at lower concentrations in some cell lines.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for bemnifosbuvir (the prodrug of AT-9010) and other key antiviral drugs in various cell lines. It is important to note that CC50 values can vary depending on the cell line, assay method, and duration of exposure.
| Antiviral Agent (Active Form) | Prodrug/Compound Tested | Cell Line | CC50 (µM) | Reference |
| AT-9010 | Bemnifosbuvir (AT-527) / AT-511 | Various human cell lines | > 100 | [1][2][3][4] |
| AT-511 | Human bone marrow progenitor cells | > 100 | [5] | |
| AT-511 | Human iPS cardiomyocytes | > 100 | [5] | |
| AT-527 | K562, PC3 | > 20 (no mitochondrial toxicity) | [5][6] | |
| Remdesivir (Remdesivir Triphosphate) | Remdesivir | Human cell lines (general) | 1.7 to > 20 | [7][8] |
| Remdesivir | MT-4 | 1.7 | [7] | |
| Molnupiravir (NHC Triphosphate) | Molnupiravir / NHC | HepG2 | ≥ 10 | [9][10] |
| NHC | HaCaT | 4.40 - 5.82 | [7] | |
| NHC | A549 | 13.83 - 23.21 | [7] | |
| Molnupiravir | A549 | > 50 | [11] | |
| Molnupiravir | Caco-2 | > 100 | [11] | |
| Favipiravir (Favipiravir-RTP) | Favipiravir | Vero E6 | > 400 | [12] |
| Favipiravir | Calu-3 | > 7855 (50 mM) | [13] | |
| Favipiravir | H9c2, CCD-1079Sk | > 200 (ATP decrease observed) | [14] |
Note: NHC (β-D-N4-hydroxycytidine) is the active metabolite of Molnupiravir. Favipiravir-RTP (ribofuranosyl-5'-triphosphate) is the active metabolite of Favipiravir.
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from two common in vitro assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the antiviral compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls. The CC50 value is the concentration of the compound that causes 50% of the maximum LDH release.
Signaling Pathways and Mechanisms of Cytotoxicity
The primary mechanism of action for AT-9010 is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain, which is crucial for viral replication.[15] A key indicator of its favorable safety profile is its high selectivity for the viral polymerase over human polymerases. Specifically, the 50% inhibitory concentration (IC50) of AT-9010 against human mitochondrial RNA polymerase (PolRMT) is greater than 100 µM, indicating a low potential for off-target mitochondrial toxicity.[1]
In contrast, the cytotoxicity of some other nucleoside analogs has been linked to off-target effects on mitochondrial function. For instance, studies on remdesivir have suggested that its cytotoxicity may be related to the inhibition of mitochondrial RNA polymerase, leading to mitochondrial dysfunction.[16] Molnupiravir's active metabolite, NHC, has been shown to be cytotoxic at concentrations of 10 µM or higher in HepG2 cells, although at non-cytotoxic concentrations, it did not significantly alter mitochondrial gene expression or respiration.[9][10] Favipiravir has been reported to induce oxidative stress and genotoxicity in cardiac and skin cells at higher concentrations, with a decrease in ATP levels observed starting from 200 µM.[14]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the cytotoxicity of an antiviral compound using a cell-based assay.
Caption: A generalized workflow for in vitro cytotoxicity assessment of antiviral compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molnupiravir; molecular and functional descriptors of mitochondrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molnupiravir; molecular and functional descriptors of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bemnifosbuvir - Wikipedia [en.wikipedia.org]
- 16. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of AT-9010 Tetrasodium in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of AT-9010 tetrasodium, the active triphosphate form of the antiviral prodrug AT-527, in cellular assays. The performance of AT-9010 is compared with other notable antiviral agents used for treating SARS-CoV-2 infections, including Remdesivir, Favipiravir, and Molnupiravir. This document summarizes available quantitative data, details experimental methodologies for key assays, and presents signaling pathways and experimental workflows using Graphviz visualizations.
Executive Summary
AT-9010, the active metabolite of AT-527, exhibits a unique dual mechanism of action by targeting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN domain of the SARS-CoV-2 nsp12 protein, which is essential for viral replication and transcription.[1][2] While this dual-targeting offers a potent antiviral strategy, understanding the off-target effects is crucial for a comprehensive safety and efficacy profile. This guide compiles available data on the cytotoxicity and potential off-target interactions of AT-9010 and its key alternatives. The data indicates that while all nucleotide analogs have the potential for off-target effects, the specific profiles and potencies of these effects vary significantly. Remdesivir has demonstrated a high selectivity index in preclinical studies.[3][4] In contrast, concerns regarding potential teratogenicity, hyperuricemia, and QTc prolongation have been noted for Favipiravir, and mutagenicity for Molnupiravir. Preclinical data for AT-527 suggests a favorable cytotoxicity profile, with little to no toxicity observed at concentrations up to 100 μM in human airway epithelial cells.[5]
Comparative Analysis of Off-Target Effects
The following tables summarize the available quantitative data on the in vitro efficacy and cytotoxicity of AT-9010 (via its parent prodrug AT-527) and its alternatives. It is important to note that the data is compiled from various studies and direct head-to-head comparative assays are limited.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| AT-511 (free base of AT-527) | SARS-CoV-2 | Normal Human Airway Epithelial Cells | - | 0.47 | >100 | >213 | [5] |
| AT-511 | HCoV-229E | Huh-7 | - | ~0.5 | >100 | >200 | [6] |
| AT-511 | HCoV-OC43 | Huh-7 | - | ~0.5 | >100 | >200 | [6] |
| AT-511 | SARS-CoV | Huh-7 | - | ~0.5 | >100 | >200 | [6] |
| Remdesivir | HCoV-NL63 | Caco-2 | 0.38 | - | 21.78 | 57.2 | [7] |
| Favipiravir | HCoV-NL63 | Caco-2 | 4.88 | - | >100 | >20.5 | [7][8] |
| Molnupiravir | SARS-CoV-2 | Vero E6 | 0.22 | - | >10 | >45 | [9] |
Table 2: Potential Off-Target Liabilities
| Compound | Potential Off-Target Effects | Supporting Evidence |
| AT-9010/AT-527 | Not reported to be mutagenic.[2] Potential for inhibition of human polymerases is a theoretical concern for all nucleoside analogs, but specific data for AT-9010 is limited. | Preclinical next-generation sequencing analysis showed no evidence of mutagenesis.[2] |
| Remdesivir | Low potential for off-target toxicity, including mitochondrial toxicity.[3][4] | Comprehensive in vitro profiling showed high selectivity.[3][4] |
| Favipiravir | Hyperuricemia, teratogenicity, and QTc prolongation. | Clinical trial data and reviews of safety profile. |
| Molnupiravir | Potential for mutagenicity by inducing errors during RNA replication.[9] | Mechanism of action involves introducing mutations in the viral genome. |
Signaling Pathways and Experimental Workflows
On-Target Mechanism of AT-9010
The following diagram illustrates the dual-inhibition mechanism of AT-9010 on the SARS-CoV-2 replication machinery.
Caption: Dual inhibitory action of AT-9010 on SARS-CoV-2 nsp12.
General Workflow for Cellular Cytotoxicity Assay
This diagram outlines a typical workflow for assessing the cytotoxicity of antiviral compounds in a cell-based assay.
Caption: Workflow for determining compound cytotoxicity (CC₅₀).
General Workflow for Mitochondrial Toxicity Assay
This diagram illustrates a common workflow for evaluating the potential mitochondrial toxicity of nucleoside analogs.
Caption: Workflow for assessing mitochondrial toxicity.
Detailed Experimental Protocols
Cellular Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound.
Materials:
-
Human cell lines (e.g., Huh-7, A549, primary human airway epithelial cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ value using a dose-response curve.
Mitochondrial DNA (mtDNA) Depletion Assay
Objective: To assess the effect of a compound on mitochondrial DNA content.
Materials:
-
Human cell line (e.g., HepG2)
-
Test compound
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
Culture cells in the presence of various concentrations of the test compound for an extended period (e.g., 7-14 days), passaging as necessary.
-
Harvest the cells and extract total genomic DNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for both a mitochondrial gene and a nuclear gene (for normalization).
-
Determine the cycle threshold (Ct) values for both genes in treated and untreated control samples.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nuclear DNA Ct value.
-
Compare the relative mtDNA content in treated cells to that of untreated controls to assess mtDNA depletion.
Human DNA/RNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of the triphosphate form of a nucleoside analog on human DNA and RNA polymerases.
Materials:
-
Recombinant human DNA polymerases (e.g., Pol α, Pol β, Pol γ) and RNA polymerases (e.g., Pol I, Pol II, Pol III)
-
Activated DNA or appropriate RNA template
-
Radiolabeled dNTPs or NTPs (e.g., [³H]-dTTP or [³H]-UTP)
-
Unlabeled dNTPs and NTPs
-
Triphosphate form of the test compound
-
Assay buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, template DNA/RNA, unlabeled dNTPs/NTPs, and varying concentrations of the test compound triphosphate.
-
Initiate the reaction by adding the respective human polymerase and the radiolabeled nucleotide.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the nucleic acids.
-
Collect the precipitated nucleic acids on glass fiber filters via vacuum filtration.
-
Wash the filters to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor and determine the IC₅₀ value.
Conclusion
This compound presents a promising antiviral agent with a dual mechanism of action against SARS-CoV-2. The available preclinical data suggests a favorable cytotoxicity profile for its parent prodrug, AT-527. However, a comprehensive understanding of its off-target effects requires direct comparative studies against other antivirals in standardized cellular and biochemical assays. This guide provides a framework for such comparisons, highlighting the key assays and available data to aid researchers in the ongoing development and evaluation of antiviral therapeutics. Further investigation into the selectivity of AT-9010 against a broad panel of human polymerases and its long-term effects on mitochondrial function will be critical in fully elucidating its safety profile.
References
- 1. Human DNA polymerase alpha uses a combination of positive and negative selectivity to polymerize purine dNTPs with high fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. google.com [google.com]
- 5. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of authorized drugs for treating Covid‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AT-9010 Tetrasodium and Alternative RdRp Inhibitors
A comprehensive analysis of the inhibitory effects on RNA-dependent RNA polymerase (RdRp), providing researchers, scientists, and drug development professionals with a comparative guide to aid in antiviral research and development.
This guide presents a detailed comparison of AT-9010 tetrasodium, the active triphosphate metabolite of the antiviral prodrug AT-527, with other notable RNA-dependent RNA polymerase (RdRp) inhibitors. The objective is to provide a clear, data-driven overview of their respective inhibitory mechanisms and potencies against viral RdRp, a critical enzyme for the replication of many RNA viruses, including SARS-CoV-2.
Executive Summary
This compound has emerged as a potent inhibitor of viral replication, distinguished by a dual mechanism of action that targets both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domains of the viral replication machinery.[1][2] This contrasts with other well-known RdRp inhibitors such as Remdesivir, which primarily functions as a delayed chain terminator, and Favipiravir, which is understood to induce lethal mutagenesis and can also act as a chain terminator. This guide provides a side-by-side comparison of these inhibitors, supported by available experimental data and detailed methodologies.
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its alternatives against viral RdRp. It is important to note that direct comparative studies under identical assay conditions are limited, and thus the presented values should be interpreted within the context of their respective experimental setups.
| Inhibitor | Target Virus | Assay Type | IC50/EC50 | Mechanism of Action |
| This compound | SARS-CoV-2 | In vitro RdRp Assay | Not explicitly quantified in sources | Immediate Chain Termination & NiRAN Inhibition |
| Remdesivir (RDV-TP) | MERS-CoV | In vitro RdRp Assay | IC50 ≈ 0.02 µM | Delayed Chain Termination |
| SARS-CoV-2 | Cell-based Assay | EC50 = 0.77 µM (Vero E6 cells) | Delayed Chain Termination | |
| Flaviviruses | In vitro RdRp Assay | IC50 = 0.2 - 2.2 µM | Delayed Chain Termination | |
| Favipiravir (T-705 RTP) | Influenza Virus | In vitro RdRp Assay | IC50 = 341 nM | Lethal Mutagenesis, Chain Termination |
| SARS-CoV-2 | Cell-based Assay | EC50 = 61.88 µM (Vero E6 cells) | Lethal Mutagenesis, Chain Termination | |
| Norovirus | In vitro RdRp Assay | IC50 = 2.7 µM | Chain Termination | |
| Sofosbuvir (triphosphate) | Kyasanur Forest Disease Virus | In vitro RdRp Assay | IC50 = 3.73 µM | Chain Termination |
| Zika Virus | Cell-based Assay | IC50 = 0.38 µM | Chain Termination | |
| Hepatitis C Virus | In vitro RdRp Assay | IC50 = 0.12 µM | Chain Termination |
Mechanisms of Action
The inhibitory strategies of these molecules against viral RdRp are distinct, leading to different outcomes for viral replication.
This compound: This guanosine nucleotide analog functions as an immediate chain terminator upon incorporation into the nascent viral RNA strand.[1][2] The presence of a 2'-fluoro-2'-C-methyl modification on the ribose moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, thus halting RNA synthesis immediately.[3][4] Furthermore, AT-9010 exhibits a unique dual-inhibitory capacity by also binding to the NiRAN domain of nsp12, which is essential for viral replication, providing a two-pronged attack on the virus.[1][2]
Remdesivir: The active triphosphate form of Remdesivir (RDV-TP) acts as an adenosine analog. After its incorporation into the growing RNA chain, it allows for the addition of a few more nucleotides before causing a steric clash that halts the polymerase, a mechanism known as delayed chain termination.[3][5][6]
Favipiravir: The active form, Favipiravir-RTP, can be incorporated into the viral RNA and can pair with either cytosine or uracil, leading to an accumulation of mutations that are catastrophic for the virus, a process termed lethal mutagenesis.[7][8][9] It can also act as a chain terminator, particularly after consecutive incorporations.[7][10]
Sofosbuvir: This uridine nucleotide analog is a well-established inhibitor of the hepatitis C virus RdRp. Its active triphosphate form, when incorporated into the viral RNA, acts as a chain terminator, preventing further elongation.[11][12]
Experimental Protocols
A standardized in vitro RdRp inhibition assay is crucial for the direct comparison of inhibitor potencies. Below is a generalized protocol for such an assay, which can be adapted for specific viral RdRps and inhibitors.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a specific viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template-primer duplex
-
Nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Test inhibitor (e.g., this compound, Remdesivir-TP, etc.)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.01% Triton-X 100)
-
RNase inhibitor
-
Quench buffer (e.g., 94% formamide, 30 mM EDTA)
-
Detection system (e.g., fluorescently labeled NTPs, intercalating dyes like SYBR Green, or radiolabeled NTPs)
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the reaction buffer, RNase inhibitor, and the RNA template-primer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells. Include a no-inhibitor control (vehicle only).
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp complex to each well.
-
NTP Addition: Start the polymerization by adding a mixture of all four NTPs (one of which may be labeled for detection).
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding the quench buffer.
-
Detection: Quantify the amount of newly synthesized RNA using the chosen detection method. For fluorescence-based assays, read the plate in a suitable plate reader. For gel-based assays, the products are separated by electrophoresis and visualized.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct inhibitory pathways of AT-9010, Remdesivir, and Favipiravir.
Figure 1: Comparative mechanisms of RdRp inhibition.
Figure 2: General workflow for an in vitro RdRp inhibition assay.
References
- 1. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Sofosbuvir as a potential option for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of AT-9010 Tetrasodium with Other COVID-19 Therapeutics: A Review of Preclinical and Clinical Development
An examination of the investigational antiviral agent AT-9010 tetrasodium, the active metabolite of the prodrug AT-527, reveals a landscape ripe for combination therapy exploration against SARS-CoV-2. While clinical trials of AT-527 as a monotherapy did not meet their primary endpoints, the compound's unique dual mechanism of action suggests a potential for synergistic activity when paired with other COVID-19 drugs. This guide provides an overview of the available information and outlines the scientific rationale for future combination studies.
This compound is the active triphosphate form of the guanosine nucleotide analog prodrug, AT-527. Developed by Atea Pharmaceuticals, AT-527 was investigated as an oral antiviral for the treatment of COVID-19. Its mechanism of action involves the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN), both essential for viral replication. This dual-targeting approach theoretically presents a high barrier to the development of viral resistance.
While initial preclinical studies demonstrated potent in vitro activity of AT-527 against SARS-CoV-2, subsequent clinical trials in hospitalized and non-hospitalized patients with mild to moderate COVID-19 did not demonstrate a significant reduction in viral load compared to placebo. Following these results, Atea Pharmaceuticals announced a strategic shift to explore the potential of AT-527 as part of a combination therapy regimen for COVID-19. However, to date, no peer-reviewed studies detailing the synergistic effects of this compound (via AT-527) with other authorized or investigational COVID-19 drugs have been published in the public domain.
Rationale for Combination Therapy
The exploration of AT-527 in combination with other antivirals is grounded in established principles of infectious disease treatment, where multi-drug regimens can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages to minimize toxicity. The distinct dual-target mechanism of AT-9010 provides a strong basis for investigating its synergistic potential with other classes of COVID-19 drugs.
Potential Combination Partners and Hypothesized Mechanisms of Synergy
Based on the mechanisms of action of currently authorized and investigational COVID-19 therapeutics, several potential combination strategies with AT-527 can be postulated.
| Drug Class | Examples | Hypothesized Synergistic Mechanism |
| Nucleoside/Nucleotide Analogs | Remdesivir, Molnupiravir | Co-administration of two different nucleoside analogs could lead to a more profound disruption of viral RNA synthesis. By targeting the RdRp with different molecular structures, the virus may be less able to develop resistance. |
| Protease Inhibitors | Paxlovid (Nirmatrelvir/Ritonavir) | Combining an inhibitor of viral replication (AT-9010) with an inhibitor of viral protein processing (Nirmatrelvir) would target two distinct and essential stages of the viral life cycle. This dual-pronged attack could lead to a more rapid and complete suppression of viral propagation. |
| Monoclonal Antibodies | Bebtelovimab, Sotrovimab (historical) | While monoclonal antibodies target the spike protein to prevent viral entry, AT-9010 acts intracellularly to inhibit replication. A combination could provide a comprehensive antiviral strategy, neutralizing extracellular virus while simultaneously halting the replication of any virus that has already entered host cells. |
Experimental Workflow for Assessing Synergy
The evaluation of synergistic effects between AT-527 and other antiviral agents would typically involve a series of in vitro and in vivo studies. The following diagram outlines a standard experimental workflow for such an investigation.
Caption: Workflow for evaluating synergistic antiviral effects.
Signaling Pathway of SARS-CoV-2 Replication and Potential Intervention Points
The diagram below illustrates the replication cycle of SARS-CoV-2 and highlights the stages where AT-9010 and other potential combination drugs could exert their inhibitory effects.
Caption: SARS-CoV-2 replication cycle and drug targets.
Conclusion
While this compound, as delivered by its prodrug AT-527, did not demonstrate sufficient efficacy as a monotherapy for COVID-19 in clinical trials, its unique dual-target mechanism of action remains of scientific interest. The strategic pivot by Atea Pharmaceuticals to explore its potential in combination therapies is a logical next step. However, a comprehensive evaluation of its synergistic effects with other COVID-19 drugs requires the generation and publication of robust preclinical and, eventually, clinical data. Researchers and drug development professionals should monitor for forthcoming studies that will elucidate the potential role, if any, of this compound in the evolving landscape of COVID-19 treatment. Without such data, any discussion of its synergistic potential remains speculative.
Safety Operating Guide
Safe Disposal of AT-9010 Tetrasodium: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of AT-9010 tetrasodium, a triphosphate active metabolite of AT-527 and a potent inhibitor of NiRAN, which is essential for viral replication.[1][2][3] Adherence to these protocols will not only safeguard laboratory personnel and the environment but also ensure compliance with federal, state, and local regulations.[4]
Key Properties of this compound
A summary of the available quantitative data for this compound is presented below. It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been completely investigated.[4]
| Property | Value | Source |
| CAS Number | 1621884-18-1 | GlpBio[1] |
| Molecular Formula | C₁₁H₁₃FN₅Na₄O₁₃P₃ | PubChem[5] |
| Molecular Weight | 627.13 g/mol | PubChem[5] |
| Solubility | H₂O: 100 mg/mL (159.46 mM; requires ultrasound) | GlpBio[1] |
| Storage | Store at -80°C, protect from light, stored under nitrogen. | MedChemExpress[2] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following protocols are based on the Safety Data Sheet (SDS) for this compound and general best practices for the disposal of laboratory chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
Waste Identification and Segregation
Due to the limited toxicological data available for this compound, it is prudent to treat all waste containing this compound as hazardous unless determined otherwise by a qualified professional.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.
-
Solid Waste: Collect solid waste, such as contaminated labware (e.g., pipette tips, tubes), in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect aqueous solutions of this compound in a dedicated, shatter-resistant container. The original product container can be used if it is in good condition.
Waste Container Labeling
Proper labeling of waste containers is a critical step for ensuring safety and regulatory compliance.
-
Label Contents: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate Composition: If the waste is a mixture, list all components and their approximate percentages.
-
Hazard Warning: Include appropriate hazard warnings. As the hazards are not fully characterized, at a minimum, indicate "Caution: Research Chemical - Handle with Care."
Storage of Chemical Waste
All laboratories generating hazardous waste are required to establish a Satellite Accumulation Area (SAA).
-
Designated Area: Store waste containers in a designated SAA that is at or near the point of generation.
-
Secondary Containment: Place waste containers in a secondary containment tray to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Keep waste containers securely closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation.
Disposal Pathway
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4]
-
Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is the primary resource for guidance on chemical waste disposal. Contact them to schedule a pickup for your properly labeled and stored this compound waste.
-
Do Not Dispose Down the Drain: Due to the lack of ecological data, do not dispose of this compound down the sanitary sewer.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Spill and Leak Procedures
In the event of a spill or leak of this compound:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[4]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[4]
-
Absorb Liquid Spills: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4]
-
Clean the Area: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Dispose of Contaminated Material: Collect all contaminated materials in a sealed container, label it as hazardous waste containing this compound, and arrange for disposal through your institution's EH&S department.[4]
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling AT-9010 tetrasodium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of AT-9010 tetrasodium. Adherence to these procedures is critical to ensure a safe laboratory environment.
Compound Information and Storage
This compound is the active triphosphate metabolite of the antiviral drug AT-527 and acts as a potent inhibitor of viral replication.[1][2][3] Proper storage is crucial to maintain its stability and efficacy.
| Parameter | Specification | Source |
| Storage Temperature | -80°C | [1][2][4] |
| Storage Conditions | Protect from light, store under nitrogen. | [1][2][4] |
| Stock Solution Stability | 6 months at -80°C | [1][2] |
| Shipping Conditions | Shipped with dry ice or at room temperature for short periods (<2 weeks). | [1][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.[4]
| Protection Type | Specific Recommendation | Source |
| Eye Protection | Safety goggles with side-shields. | [4] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | [4] |
| Body Protection | Impervious clothing, such as a lab coat. | [4] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated. | [4] |
Handling and Operational Workflow
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
Experimental Workflow Diagram
Caption: Standard Handling Workflow for this compound
First Aid Measures
In the event of exposure, immediate action is necessary. The following first aid procedures should be followed.[4]
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur. | [4] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [4] |
Spill and Disposal Procedures
In the case of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area. Use personal protective equipment during cleanup.[4]
Spill Cleanup and Disposal Plan
Caption: Spill Response and Disposal Plan
Waste disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[4] It is imperative to prevent the release of this chemical into the environment.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
